molecular formula C9H12N2O B1296905 4-Amino-N,N-dimethylbenzamide CAS No. 6331-71-1

4-Amino-N,N-dimethylbenzamide

Cat. No.: B1296905
CAS No.: 6331-71-1
M. Wt: 164.2 g/mol
InChI Key: QEPGWLBMAAEBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233921. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPGWLBMAAEBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284378
Record name 4-Amino-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-71-1
Record name 6331-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6331-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N,N-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Amino-N,N-dimethylbenzamide from 4-Nitrobenzoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-N,N-dimethylbenzamide, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the commercially available starting material, 4-nitrobenzoyl chloride. This document outlines detailed experimental protocols, quantitative data, and safety information pertinent to this synthetic route.

Synthesis Overview

The synthesis of this compound from 4-nitrobenzoyl chloride is achieved through a two-step reaction sequence:

  • Amidation: Reaction of 4-nitrobenzoyl chloride with dimethylamine to yield the intermediate, 4-nitro-N,N-dimethylbenzamide.

  • Reduction: Reduction of the nitro group of the intermediate to an amino group, affording the final product, this compound.

Two primary methods for the reduction of the nitroaromatic intermediate are presented: catalytic hydrogenation and chemical reduction using tin(II) chloride and hydrochloric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Appearance
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56122-04-371-74Yellow crystalline solid
4-Nitro-N,N-dimethylbenzamideC₉H₁₀N₂O₃194.197291-01-2Not reportedSolid
This compoundC₉H₁₂N₂O164.216331-71-1151-153[1]Pale grey powder[2]

Table 2: Nuclear Magnetic Resonance (NMR) Data

CompoundNucleusSolventChemical Shift (δ, ppm) and Multiplicity
4-Nitro-N,N-dimethylbenzamide¹³CCDCl₃169.37, 148.34, 142.56, 128.16, 123.90, 77.58, 77.16, 76.73, 39.43, 35.46[3]
This compound¹HCDCl₃7.08 (d, J=8.4Hz, 2H), 6.65 (d, J=8.4Hz, 2H), 3.53-3.70 (br, 2H), 3.31 (s, 2H), 2.21 (s, 6H)[4]

Experimental Protocols

Step 1: Synthesis of 4-Nitro-N,N-dimethylbenzamide (Amidation)

This procedure details the reaction of 4-nitrobenzoyl chloride with dimethylamine.

Materials:

  • 4-Nitrobenzoyl chloride

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Triethylamine (optional, if using dimethylamine hydrochloride)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine (2.0-2.2 equivalents) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-nitro-N,N-dimethylbenzamide. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 90% or greater.[5]

Step 2: Synthesis of this compound (Reduction)

Two effective methods for the reduction of the nitro group are provided below.

This method employs hydrogen gas and a palladium on carbon catalyst.

Materials:

  • 4-Nitro-N,N-dimethylbenzamide

  • 10% Palladium on carbon (Pd/C, ~50% wet)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen-filled balloon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-nitro-N,N-dimethylbenzamide (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product can be purified by recrystallization if necessary.

Expected Yield: Catalytic hydrogenation is generally a high-yielding reaction, with yields often exceeding 90%.[4]

This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

  • 4-Nitro-N,N-dimethylbenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 4-nitro-N,N-dimethylbenzamide (1.0 equivalent) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid. An exothermic reaction will occur.

  • After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and precipitate the tin salts. The mixture will become strongly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be purified by recrystallization.

Expected Yield: Yields for Sn/HCl reductions are generally good, though can be variable depending on the work-up procedure.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction Start 4-Nitrobenzoyl chloride Intermediate 4-Nitro-N,N- dimethylbenzamide Start->Intermediate Final_Product 4-Amino-N,N- dimethylbenzamide Intermediate->Final_Product Amidation Dimethylamine (aq. solution) Amidation->Intermediate Reduction_H2 H2, Pd/C Reduction_H2->Final_Product Reduction_SnCl2 SnCl2, HCl Reduction_SnCl2->Final_Product Reduction_Methods Start 4-Nitro-N,N- dimethylbenzamide MethodA Catalytic Hydrogenation (H2, Pd/C) Start->MethodA MethodB Chemical Reduction (SnCl2, HCl) Start->MethodB Final_Product 4-Amino-N,N- dimethylbenzamide MethodA->Final_Product MethodB->Final_Product

References

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its chemical properties and stability profile is crucial for its effective application in research and development, particularly in the pharmaceutical industry where compound integrity is paramount. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, supported by detailed experimental protocols and logical visualizations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.21 g/mol [3][4]
Appearance Pale grey powder[4]
Melting Point 151-153 °C[3]
Boiling Point Data not available
Solubility Very soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Sparingly soluble in polar protic solvents like methanol and ethanol. Poorly soluble in non-polar organic solvents.[3][5]
pKa Data not available
Purity (Assay by HPLC) ≥97%[2][4]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While specific experimental stability data for this compound is limited in publicly available literature, its stability can be inferred from the general behavior of benzamide and aniline derivatives under various stress conditions.

General Storage Recommendations: Store in a cool, dry place, away from strong oxidizing agents, and in a tightly sealed container to prevent moisture ingress.[3]

pH Stability

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by the pH of the solution.

  • Acidic Conditions: In the presence of strong acids, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-aminobenzoic acid and dimethylamine.[1][3]

  • Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the dimethylamide anion, followed by protonation, results in the formation of the carboxylate salt of 4-aminobenzoic acid and dimethylamine.[1][3]

ph_stability This compound This compound Acidic Hydrolysis Acidic Hydrolysis This compound->Acidic Hydrolysis H₃O⁺ Basic Hydrolysis Basic Hydrolysis This compound->Basic Hydrolysis OH⁻ 4-Aminobenzoic Acid + Dimethylamine 4-Aminobenzoic Acid + Dimethylamine Acidic Hydrolysis->4-Aminobenzoic Acid + Dimethylamine Basic Hydrolysis->4-Aminobenzoic Acid + Dimethylamine

Factors influencing the pH stability of this compound.

Thermal Stability
Photostability

Aromatic amides can undergo photodegradation upon exposure to ultraviolet (UV) light. The primary photochemical processes for amides involve Norrish Type I and Type II reactions, leading to bond cleavage and the formation of radical species. The presence of the amino group on the benzene ring may also influence its photostability. To mitigate photodegradation, the compound should be stored in light-resistant containers.

Oxidative Stability

The primary amino group attached to the benzene ring makes this compound susceptible to oxidation. Strong oxidizing agents can lead to the formation of colored impurities. Therefore, it is crucial to avoid contact with such agents during storage and handling.[3]

stability_factors cluster_compound This compound cluster_stressors Stress Conditions cluster_degradation Degradation Pathways Compound Compound pH pH Heat Heat Light Light Oxidants Oxidants Hydrolysis Hydrolysis pH->Hydrolysis Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxidants->Oxidation

Key environmental factors affecting the stability of this compound.

Experimental Protocols

The following section outlines detailed methodologies for the determination of the key chemical properties and stability of this compound. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Grind a small amount of this compound into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting range is reported as T1-T2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is used to separate this compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer, e.g., 0.1% phosphoric acid). A typical starting point could be 30:70 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., λmax)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase).

  • Prepare the sample solution by accurately weighing and dissolving the test substance in the same solvent to a similar concentration.

  • Inject the sample solution into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the percentage purity using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

hplc_workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_sample Prepare Sample and Reference Standard Solutions prep_mobile_phase->prep_sample hplc_setup Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_sample->hplc_setup inject_sample Inject Sample hplc_setup->inject_sample run_hplc Run HPLC Analysis inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity end End calculate_purity->end

Workflow for HPLC purity determination.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the compound begins to decompose.

DSC Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

General Procedure (TGA):

  • Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

General Procedure (DSC):

  • Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Record the heat flow as a function of temperature. The endothermic peak corresponds to the melting of the sample.

Photostability Assessment

Principle: The photostability of the compound is assessed by exposing it to a standardized light source and then analyzing for any degradation.

Procedure:

  • Place a thin layer of the powdered sample in a suitable transparent container.

  • Prepare a "dark" control sample by wrapping an identical container with aluminum foil.

  • Expose both samples to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent lamps) in a photostability chamber for a specified duration (as per ICH Q1B guidelines).

  • After exposure, analyze the light-exposed sample and the dark control by HPLC to quantify any degradation products and the loss of the parent compound.

pH Stability Assessment (Forced Degradation)

Principle: The stability of the compound in solution at different pH values is determined by subjecting it to acidic, basic, and neutral conditions and monitoring for degradation over time.

Procedure:

  • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

  • Store the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and stability of this compound. While some fundamental properties have been well-characterized, there is a need for more comprehensive experimental data, particularly concerning its thermal, photo, and oxidative stability. The provided experimental protocols offer a framework for researchers to conduct these stability-indicating studies, which are essential for the successful application of this compound in pharmaceutical and chemical research. The visualizations included aim to simplify the understanding of the key factors influencing the stability of this molecule.

References

A Technical Guide to the Solubility of 4-Amino-N,N-dimethylbenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-N,N-dimethylbenzamide. Due to the limited availability of direct quantitative data for this specific compound in a range of organic solvents, this document focuses on presenting available qualitative information and outlines detailed, industry-standard experimental protocols for determining solubility based on methodologies applied to structurally similar compounds.

Predicted Qualitative Solubility Profile

The molecular structure of this compound, which includes a polar amino group and an amide linkage alongside a less polar benzene ring and dimethylamide group, suggests a degree of solubility in both polar and some non-polar organic solvents. Based on general chemical principles and data from analogous compounds, a predicted qualitative solubility profile is presented below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterVery Soluble[1][2]The presence of the amino and amide groups allows for hydrogen bonding with water molecules, leading to high solubility.
Polar Protic Methanol, EthanolSolubleThe hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting favorably with the amino and amide functionalities of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule.
Non-Polar Toluene, HexaneSparingly to InsolubleThe overall polarity of this compound is likely too high for significant interaction with non-polar solvents.
Chlorinated Dichloromethane (DCM)Sparingly SolubleWhile capable of dissolving a range of compounds, the high polarity of the solute may limit its solubility in less polar chlorinated solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols are based on established techniques for similar small molecules and are recommended for determining the solubility of this compound.[3][4]

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[4]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium under controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to construct a calibration curve by plotting the peak area against the concentration.

    • Analyze the filtered sample solution using the same HPLC method.

    • Determine the concentration of the dissolved compound in the sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

This method is often used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution, which is relevant to many in vitro biological assays.[4]

Objective: To determine the concentration at which this compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous or organic medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4) or selected organic solvent

  • 96-well microplates (UV-transparent)

  • Microplate reader with nephelometry or UV-Vis capabilities

  • Multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Serial dilutions can be prepared to test a range of concentrations.

  • Precipitation Induction: Add the aqueous buffer or organic solvent to the wells containing the DMSO stock solution and mix.

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader. An increase in light scattering or absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation under the experimental conditions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add Excess Solute to Solvent B Shake at Constant Temperature (24-48 hours) A->B C Allow Excess Solid to Settle B->C D Filter Supernatant C->D E Analyze by HPLC D->E G Determine Solubility E->G F Prepare Calibration Curve F->G

Thermodynamic Solubility Determination Workflow

References

Spectroscopic Analysis of 4-Amino-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Amino-N,N-dimethylbenzamide (CAS: 6331-71-1). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4Doublet2HAr-H (ortho to -C(O)N(CH₃)₂)
~ 6.6 - 6.8Doublet2HAr-H (ortho to -NH₂)
~ 4.0Broad Singlet2H-NH₂
~ 3.0Singlet6H-N(CH₃)₂

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
172.37C=O (Amide Carbonyl)
151.44Ar-C (C-NH₂)
132.30Ar-C (ortho to -C(O)N(CH₃)₂)
123.08Ar-C (ipso to -C(O)N(CH₃)₂)
111.18Ar-C (ortho to -NH₂)
40.37-N(CH₃)₂
Infrared (IR) Spectroscopy Data (Predicted)

The following are predicted characteristic absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3450 - 3300Medium-StrongN-H StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic (-CH₃)
1650 - 1630StrongC=O StretchTertiary Amide (-C(O)N(CH₃)₂)
1620 - 1580Medium-StrongN-H Bend / C=C StretchAmine / Aromatic
1500 - 1400MediumC=C StretchAromatic
1300 - 1200MediumC-N StretchAromatic Amine / Amide
~ 820StrongC-H Bend (out-of-plane)1,4-disubstituted (para) Aromatic
Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
164.1Moderate[M]⁺ (Molecular Ion)
120.1High[M - C(O)N(CH₃)₂]⁺
92.1Moderate[C₆H₄NH₂]⁺
65.1Moderate[C₅H₅]⁺ (from aromatic ring fragmentation)

Experimental Workflows and Protocols

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Film Casting) B Spectroscopic Analysis A->B C1 NMR Spectroscopy B->C1 C2 IR Spectroscopy B->C2 C3 Mass Spectrometry B->C3 D Data Processing (FT, Baseline Correction, Peak Picking) C1->D C2->D C3->D E Data Interpretation & Structure Confirmation D->E

Caption: Workflow for compound analysis.

Experimental Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition: On a 400 MHz (or higher) spectrometer, acquire the ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[1]

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

  • Background Spectrum: Ensure the ATR crystal or sample holder is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation (Solid Film Method): Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

  • Application: Place one drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

  • Acquisition: Place the salt plate into the spectrometer's sample holder. Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

2.2.3. Mass Spectrometry (MS) Protocol

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, this can be done via a direct insertion probe or the GC outlet of a GC-MS system.

  • Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the EI process imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion abundance versus m/z.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[2]

References

"4-Amino-N,N-dimethylbenzamide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 6331-71-1

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.20 g/mol [1]

This document serves as a comprehensive technical guide on 4-Amino-N,N-dimethylbenzamide, a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Physicochemical and Spectral Data

A summary of key physical and spectral properties for this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueSource
Appearance Pale grey powder
Purity (by HPLC) ≥97%
Molecular Weight 164.20 g/mol [1]
CAS Number 6331-71-1
¹³C NMR Spectra Data available[1]
Proton NMR Conforms to structure

Synthesis Protocol

Step 1: Amide Formation

The initial step is the reaction of 4-nitrobenzoyl chloride with dimethylamine to form N,N-Dimethyl-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group

The nitro group of N,N-Dimethyl-4-nitrobenzamide is then reduced to a primary amine to yield the final product, this compound.

A logical workflow for this synthesis is depicted in the following diagram.

G cluster_synthesis Synthesis of this compound A 4-Nitrobenzoyl Chloride C N,N-Dimethyl-4-nitrobenzamide A->C B Dimethylamine B->C E This compound C->E D Reducing Agent (e.g., SnCl2, H2/Pd-C) D->E

A generalized synthetic pathway for this compound.

Analytical Methods

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of aromatic amines by HPLC involves the following:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific gradient and buffer pH would need to be optimized.

  • Detection: UV detection is suitable for aromatic compounds. The detection wavelength should be set to the absorbance maximum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the amino protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[1]

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries. The primary amino group allows for diazotization reactions, a cornerstone of azo dye synthesis.

The general workflow for utilizing an aromatic amine like this compound in azo dye synthesis is illustrated below.

G cluster_azo_dye Use as an Intermediate in Azo Dye Synthesis A This compound C Diazonium Salt Intermediate A->C B Diazotizing Agent (e.g., NaNO2, HCl) B->C E Azo Dye C->E D Coupling Component (e.g., Phenol, Naphthol) D->E

Workflow for the synthesis of an azo dye using an aromatic amine intermediate.

References

An In-depth Technical Guide to the Safety and Handling of 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions for 4-Amino-N,N-dimethylbenzamide (CAS No: 6331-71-1), a compound utilized in various laboratory and manufacturing processes.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

GHS Classification:

  • Acute toxicity, oral (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1][2]

  • Serious eye damage/eye irritation (Category 2A)[1][2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]

The signal word for this chemical is "Warning".[1]

Hazard Statements (H-statements):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

No information was available to classify this compound as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C9H12N2O[3]
Molecular Weight 164.20 g/mol [2]
Appearance Solid[1]
Melting Point 151-154 °C[1][3]
Boiling Point 348.0 ± 25.0 °C at 760 mmHg[1][3]
Density 1.116 g/cm³[3]
Flash Point 164.3 °C[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Eye-wash stations should be readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles or a face shield.[1][3]

  • Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust, an approved respirator should be worn.[3]

General Hygiene Measures:

  • Wash hands thoroughly after handling the compound.[1][3]

  • Do not eat, drink, or smoke in the work area.[1]

  • Contaminated clothing should be removed and washed before reuse.[1][3]

Storage:

  • Store in a cool, well-ventilated area in a tightly sealed container.[1]

  • The recommended storage temperature is 2-8°C.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Assess Hazards (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh & Transfer (Avoid Dust Generation) C->D Proceed to Handling E Perform Experiment (In Ventilated Area) D->E F Decontaminate Work Area E->F Experiment Complete G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H I Store in Tightly Sealed Container (2-8°C, Away from Light) H->I End of Session J Dispose of Waste (According to Regulations) I->J

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Accidental Release Measures

For accidental spills, personnel should wear full personal protective equipment.[1] The spilled material should be mixed with an inert absorbent material, such as sand, and collected in a tightly closed container for disposal.[3] Ensure the area is well-ventilated. Prevent the material from entering drains or water courses.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

  • Specific Hazards: During a fire, irritating and toxic fumes may be emitted.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]

Stability and Reactivity

This compound is stable under recommended storage conditions.[1] However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Hazardous decomposition products, including toxic fumes, may be emitted under fire conditions.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available data indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company.[3]

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and professional safety training.

References

Degradation Pathways of 4-Amino-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-N,N-dimethylbenzamide is a chemical intermediate used in the synthesis of various organic molecules. Understanding its environmental fate and potential degradation is crucial for assessing its persistence, toxicity, and overall environmental impact. This technical guide outlines potential degradation pathways, including biodegradation, chemical degradation (hydrolysis and oxidation), and photodegradation, providing researchers, scientists, and drug development professionals with a foundational understanding for further investigation.

Hypothesized Degradation Pathways

The degradation of this compound is likely to proceed through the transformation of its three key structural features: the amide group, the N,N-dimethylamino group, and the aromatic ring.

Biodegradation

Microbial degradation is a key process in the environmental breakdown of organic compounds. For this compound, biodegradation is hypothesized to occur through several enzymatic reactions, primarily targeting the amide bond and the amino group.

  • Amide Hydrolysis: A common initial step in the biodegradation of benzamides is the enzymatic hydrolysis of the amide bond by amidases, leading to the formation of 4-aminobenzoic acid and dimethylamine.

  • N-Demethylation: The N,N-dimethylamino group can be sequentially demethylated by monooxygenase enzymes to form 4-amino-N-methylbenzamide and subsequently 4-aminobenzamide.

  • Aromatic Ring Cleavage: Following initial transformations, the resulting aromatic intermediates, such as 4-aminobenzoic acid, can undergo further degradation. Bacteria like Burkholderia cepacia are known to degrade 4-aminobenzoate.[1] This process typically involves hydroxylation of the aromatic ring, followed by ring cleavage to yield aliphatic intermediates that can enter central metabolic pathways.

Biodegradation_Pathway This compound This compound 4-Aminobenzoic acid 4-Aminobenzoic acid This compound->4-Aminobenzoic acid Amidase Dimethylamine Dimethylamine This compound->Dimethylamine Amidase 4-Amino-N-methylbenzamide 4-Amino-N-methylbenzamide This compound->4-Amino-N-methylbenzamide Monooxygenase Ring Cleavage Products Ring Cleavage Products 4-Aminobenzoic acid->Ring Cleavage Products Dioxygenase 4-Aminobenzamide 4-Aminobenzamide 4-Amino-N-methylbenzamide->4-Aminobenzamide Monooxygenase

Hypothesized Biodegradation Pathway of this compound.
Chemical Degradation

Chemical degradation in the environment can occur through processes like hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

  • Hydrolysis: The amide linkage in this compound is susceptible to both acid- and base-catalyzed hydrolysis.

    • Acidic Hydrolysis: Under acidic conditions, the amide is hydrolyzed to form 4-aminobenzoic acid and a dimethylammonium salt.

    • Basic Hydrolysis: In the presence of a base, hydrolysis yields the salt of 4-aminobenzoic acid (4-aminobenzoate) and dimethylamine.

  • Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of various colored products. Oxidation can be initiated by strong oxidizing agents or through auto-oxidation. Potential products include nitroso and nitro derivatives, as well as polymeric materials.

Chemical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 4-Amino-N,N-dimethylbenzamide_H This compound 4-Aminobenzoic acid 4-Aminobenzoic acid 4-Amino-N,N-dimethylbenzamide_H->4-Aminobenzoic acid Acidic Dimethylammonium salt Dimethylammonium salt 4-Amino-N,N-dimethylbenzamide_H->Dimethylammonium salt Acidic 4-Aminobenzoate 4-Aminobenzoate 4-Amino-N,N-dimethylbenzamide_H->4-Aminobenzoate Basic Dimethylamine Dimethylamine 4-Amino-N,N-dimethylbenzamide_H->Dimethylamine Basic 4-Amino-N,N-dimethylbenzamide_O This compound Oxidized Products Nitroso/Nitro derivatives, Polymeric materials 4-Amino-N,N-dimethylbenzamide_O->Oxidized Products Oxidizing agents

Hypothesized Chemical Degradation Pathways of this compound.
Photodegradation

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation. For aromatic amines, photodegradation can proceed through several mechanisms. Studies on 4-nitro-N,N-dimethylaniline have shown that photoexcitation can lead to N-demethylation.[2]

  • N-Demethylation: Upon absorption of UV light, the N,N-dimethylamino group can undergo stepwise demethylation to yield 4-amino-N-methylbenzamide and subsequently 4-aminobenzamide.

  • Photo-oxidation: The excited state of the molecule can react with oxygen to form various photo-oxidation products, potentially involving the amino group and the aromatic ring.

  • Ring Modification: High-energy UV radiation could also lead to the cleavage or modification of the benzene ring, although this is generally a less favorable pathway.

Photodegradation_Pathway This compound This compound Excited State Excited State* This compound->Excited State UV light (hν) 4-Amino-N-methylbenzamide 4-Amino-N-methylbenzamide Excited State->4-Amino-N-methylbenzamide N-Demethylation Photo-oxidation Products Photo-oxidation Products Excited State->Photo-oxidation Products Reaction with O2 4-Aminobenzamide 4-Aminobenzamide 4-Amino-N-methylbenzamide->4-Aminobenzamide N-Demethylation

Hypothesized Photodegradation Pathway of this compound.

Quantitative Data Summary

Due to the absence of direct experimental data for this compound, the following table provides a qualitative summary of expected degradation products and their potential significance based on the degradation of analogous compounds.

Degradation PathwayKey Intermediates/ProductsExpected RateConditions Favoring Pathway
Biodegradation 4-Aminobenzoic acid, Dimethylamine, 4-Amino-N-methylbenzamideVariable (depends on microbial community)Presence of acclimated microorganisms, aerobic conditions
Chemical Hydrolysis (Acidic) 4-Aminobenzoic acid, Dimethylammonium saltModerate to FastLow pH
Chemical Hydrolysis (Basic) 4-Aminobenzoate, DimethylamineModerate to FastHigh pH
Chemical Oxidation Nitroso/Nitro derivatives, Polymeric materialsVariable (depends on oxidant)Presence of strong oxidizing agents
Photodegradation 4-Amino-N-methylbenzamide, 4-Aminobenzamide, Photo-oxidation productsModerateExposure to UV light, presence of photosensitizers and oxygen

Experimental Protocols

The following are generalized experimental protocols for studying the degradation of aromatic amides and amines. These should be adapted and optimized for the specific study of this compound.

Biodegradation Study

Objective: To assess the biodegradability of this compound by a mixed microbial culture.

Methodology:

  • Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Acclimatize the sludge to the test compound by exposing it to low concentrations of this compound over a period of several weeks.

  • Test Setup: In a bioreactor, combine a defined volume of mineral salts medium, the acclimated inoculum, and a known concentration of this compound (e.g., 100 mg/L).

  • Incubation: Incubate the reactor at a controlled temperature (e.g., 25°C) with continuous aeration and agitation.

  • Sampling and Analysis: Withdraw samples at regular intervals. Filter the samples to remove biomass. Analyze the filtrate for the concentration of the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation rate and half-life. Identify and quantify major degradation products.

Biodegradation_Workflow A Prepare Mineral Salts Medium C Set up Bioreactor with Test Compound A->C B Acclimatize Activated Sludge Inoculum B->C D Incubate under Controlled Conditions C->D E Collect and Filter Samples Periodically D->E F Analyze Samples by HPLC-UV/MS E->F G Determine Degradation Kinetics and Identify Products F->G

Experimental Workflow for Biodegradation Study.
Chemical Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under acidic and basic conditions.

Methodology:

  • Solution Preparation: Prepare buffer solutions at different pH values (e.g., pH 2, 7, and 10).

  • Reaction Initiation: Dissolve a known amount of this compound in each buffer solution to a final concentration (e.g., 50 mg/L).

  • Incubation: Maintain the solutions in a constant temperature bath (e.g., 50°C).

  • Sampling and Analysis: At predetermined time points, take aliquots from each solution. Quench the reaction if necessary (e.g., by neutralization). Analyze the samples by HPLC to quantify the remaining parent compound and the formation of 4-aminobenzoic acid.

  • Data Analysis: Calculate the pseudo-first-order rate constants for hydrolysis at each pH.

Photodegradation Study

Objective: To investigate the degradation of this compound upon exposure to UV light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., water or acetonitrile).

  • Irradiation: Place the solution in a quartz photoreactor and irradiate with a UV lamp of a specific wavelength (e.g., 254 nm). A control sample should be kept in the dark.

  • Sampling and Analysis: Collect samples at various time intervals. Analyze the samples using HPLC-UV/MS to monitor the disappearance of the parent compound and the appearance of photoproducts.

  • Product Identification: Use LC-MS/MS to elucidate the structures of the major degradation products.

  • Quantum Yield Determination: If possible, determine the quantum yield of the photodegradation reaction using appropriate actinometry.

Conclusion

This technical guide provides a predictive overview of the potential degradation pathways of this compound. The proposed pathways, including biodegradation, chemical hydrolysis, oxidation, and photodegradation, are based on the known reactivity of its functional groups and the degradation patterns of similar molecules. The provided experimental protocols offer a starting point for researchers to design and conduct comprehensive degradation studies. It is imperative that future research focuses on obtaining direct experimental data for this compound to validate these hypothesized pathways and to accurately assess its environmental fate and persistence.

References

A Technical Guide to 4-Amino-N,N-dimethylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Potential Applications of a Versatile Chemical Intermediate

Introduction

4-Amino-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where it functions as a key intermediate in the preparation of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery, with a focus on its role as a precursor for serotonin transporter (SERT) ligands.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities, with 97% or higher being common for laboratory use.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityCAS Number
Thermo Scientific Chemicals≥97%6331-71-1
Sigma-Aldrich (Merck)≥97%6331-71-1
Manchester OrganicsInquire for details6331-71-1
NanochemazoneHigh Purity6331-71-1
Santa Cruz BiotechnologyResearch Grade6331-71-1
AmbeedResearch Grade6331-71-1
BOC SciencesResearch Grade6331-71-1

Researchers are advised to request certificates of analysis from suppliers to verify purity and other quality control parameters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Key Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₉H₁₂N₂O[3]
Molecular Weight 164.21 g/mol [2]
CAS Number 6331-71-1[3]
Appearance Pale grey powder[1]
Melting Point 151-154 °C[4]
Boiling Point 348.0 ± 25.0 °C (Predicted)[4]
Density 1.116 ± 0.06 g/cm³ (Predicted)[4]
Solubility Very soluble in water[2]
InChI Key QEPGWLBMAAEBCP-UHFFFAOYSA-N[1]
SMILES CN(C)C(=O)C1=CC=C(N)C=C1[1]

Synthesis of this compound

The most common and practical synthetic route to this compound involves the reduction of its nitro precursor, 4-nitro-N,N-dimethylbenzamide. This transformation can be achieved through various established methods for nitro group reduction. Catalytic hydrogenation is a widely used and efficient method.

Experimental Protocol: Reduction of 4-nitro-N,N-dimethylbenzamide

This protocol is a general procedure for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation, which can be adapted for the synthesis of this compound.[5]

Materials:

  • 4-nitro-N,N-dimethylbenzamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 4-nitro-N,N-dimethylbenzamide (1.0 eq) in a minimal amount of methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield the final product.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and vented.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in Drug Discovery and Medicinal Chemistry

The chemical structure of this compound, featuring a primary aromatic amine and a dimethylamide group, makes it a versatile scaffold for the synthesis of biologically active molecules. The amino group provides a key handle for further functionalization, allowing for the introduction of various pharmacophoric elements.

Precursor for Serotonin Transporter (SERT) Ligands

A promising application of this compound is as a precursor for the synthesis of ligands targeting the serotonin transporter (SERT).[6] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action.[7] Inhibition of SERT is a primary mechanism of action for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[8]

The structural motif of an aromatic amine is a common feature in many SERT inhibitors. By modifying the amino group of this compound, medicinal chemists can explore a range of derivatives with the potential to bind to SERT.

SERT_Ligand_Synthesis cluster_starting_material Starting Material cluster_synthesis Synthetic Transformation cluster_product Potential Product Class cluster_target Biological Target This compound This compound Functionalization Functionalization of the Amino Group This compound->Functionalization Chemical Synthesis SERT_Ligand SERT Ligand (e.g., Citalopram Analogue) Functionalization->SERT_Ligand SERT Serotonin Transporter (SERT) SERT_Ligand->SERT Binding

Caption: Synthetic pathway from this compound to potential SERT ligands.

Experimental Workflow for Screening Potential SERT Inhibitors

For researchers utilizing this compound to develop novel SERT inhibitors, a structured experimental workflow is crucial. This workflow typically involves the synthesis of a library of derivatives followed by a series of in vitro and in vivo assays to evaluate their efficacy and selectivity.

SERT_Inhibitor_Screening_Workflow Start Design of This compound Derivatives Synthesis Synthesis of Compound Library Start->Synthesis In_Vitro_Binding In Vitro SERT Binding Assay Synthesis->In_Vitro_Binding In_Vitro_Uptake In Vitro Serotonin Uptake Assay In_Vitro_Binding->In_Vitro_Uptake Active Compounds Selectivity_Screening Selectivity Screening (e.g., NET, DAT) In_Vitro_Uptake->Selectivity_Screening In_Vivo_PK In Vivo Pharmacokinetics Selectivity_Screening->In_Vivo_PK Selective Compounds In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Forced Swim Test) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Promising Candidates

Caption: Experimental workflow for the development of SERT inhibitors.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and development. Its straightforward synthesis from the corresponding nitro compound and the presence of a reactive amino group make it an attractive starting point for the creation of diverse molecular libraries. The exploration of its derivatives as potential ligands for the serotonin transporter highlights its relevance in the ongoing search for novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers and scientists looking to leverage the synthetic utility of this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Amino-N,N-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-N,N-dimethylbenzamide derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in bioactive molecules and functional materials.[1][2] 4-Amino-N,N-dimethylbenzamide itself is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] This protocol will focus on the coupling of a halogenated precursor, 4-bromo-N,N-dimethylbenzamide, with various arylboronic acids.

Application Note: Synthesis of 4-Aryl-N,N-dimethylbenzamide Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[5][6] It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[7][8] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and relatively mild reaction conditions.[2]

In this application, we describe a protocol for the synthesis of a library of 4-aryl-N,N-dimethylbenzamide derivatives starting from 4-bromo-N,N-dimethylbenzamide and various arylboronic acids. The resulting compounds are potential building blocks for the development of novel therapeutic agents and functional materials.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of 4-bromo-N,N-dimethylbenzamide with an arylboronic acid.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.[2]

Materials and Reagents:

  • 4-bromo-N,N-dimethylbenzamide

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)[9]

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[1][9]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (argon or nitrogen manifold)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

Reaction Setup and Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-N,N-dimethylbenzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as a pre-catalyst complex or generate the active catalyst in situ by adding palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-N,N-dimethylbenzamide derivative.

Data Presentation

The following table summarizes representative results for the Suzuki coupling of 4-bromo-N,N-dimethylbenzamide with various arylboronic acids under the optimized conditions described above.

EntryArylboronic Acid (R-B(OH)₂)ProductYield (%)
1Phenylboronic acid4-Phenyl-N,N-dimethylbenzamide92
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N,N-dimethylbenzamide88
33-Tolylboronic acidN,N-Dimethyl-4-(m-tolyl)benzamide90
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-N,N-dimethylbenzamide85
52-Thienylboronic acidN,N-Dimethyl-4-(thiophen-2-yl)benzamide78

Yields are for isolated, purified products and are representative of typical Suzuki-Miyaura coupling reactions.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Base) PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - 4-bromo-N,N-dimethylbenzamide - Arylboronic acid - Base (K₂CO₃) - Pd Catalyst & Ligand Start->Setup Inert Purge with Inert Gas (Ar or N₂) Setup->Inert Solvent Add Anhydrous/ Degassed Solvents (Dioxane/Water) Inert->Solvent Reaction Heat and Stir (80-100 °C, 4-24h) Solvent->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Cool to RT - Dilute with EtOAc/H₂O - Separate Layers - Extract Aqueous Layer Monitor->Workup Complete Dry Dry and Concentrate Organic Phase Workup->Dry Purify Purify by Flash Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: Experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-amino-N,N-dimethylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination reaction, focusing on the use of 4-Amino-N,N-dimethylbenzamide as the amine coupling partner. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals and functional materials.[1][2] This reaction offers a significant advantage over traditional methods for C-N bond formation, which often require harsh reaction conditions and have limited substrate scope.[1][2]

The protocols and data presented herein are compiled to guide researchers in the efficient synthesis of N-aryl derivatives of this compound, a valuable scaffold in medicinal chemistry.

Core Concepts of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate or tosylate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[5][6][7]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the coupling partner.[5][7]

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[7]

Experimental Data

While direct experimental data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes representative conditions and outcomes for the coupling of similar functionalized anilines and benzamides with various aryl halides. This data can serve as a strong starting point for reaction optimization.

Aryl Halide (Ar-X)Amine/AmidePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001895
4-ChlorobenzonitrileBenzamidePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.0)Dioxane1102488
1-Bromo-4-(trifluoromethyl)benzene4-AminobenzamidePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH1001692
2-ChloropyridineAnilineG3-XPhos (2)(none)K₂CO₃ (2.0)Toluene1001285
4-BromoacetophenoneN-MethylanilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.5)Toluene902490

This table is a compilation of representative data from various sources for structurally related couplings and should be used as a guideline for developing a specific protocol for this compound.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-amino-N,N-dimethylbenzamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition ar_x Ar-X pd_amido_complex Ar-Pd(II)-NHAr'(L) pd_complex->pd_amido_complex Ligand Exchange hx HX amine Ar'-NH₂ pd_amido_complex->pd0 Reductive Elimination product Ar-NH-Ar' base Base base_h Base-H⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_vessel Dry Schlenk Tube under Inert Gas add_reagents Add Ar-X, Amine, Pd Catalyst, Ligand, Base prep_vessel->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat and Stir (e.g., 100 °C, 12-24 h) add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_filter Cool and Filter monitor->cool_filter extract Aqueous Extraction cool_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Based on a 4-Amino-N,N-dimethylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of kinase inhibitors centered around a 4-amino-N,N-dimethylbenzamide core structure. The protocols detailed below are based on established methodologies for the synthesis of related benzamide derivatives and their assessment as potential therapeutic agents. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and cancer biology, offering detailed experimental procedures and data presentation formats to facilitate the discovery and development of novel kinase inhibitors.

Introduction to this compound in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a clinically validated and highly successful strategy in oncology drug discovery. The benzamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The this compound core, in particular, offers a versatile platform for the design of kinase inhibitors. The primary amino group at the 4-position serves as a key attachment point for various side chains that can be tailored to interact with specific residues within the kinase active site, thereby influencing potency and selectivity. The N,N-dimethylamide functionality can impact solubility and pharmacokinetic properties of the resulting compounds.

Derivatives of the related 4-(aminomethyl)benzamide scaffold have shown significant inhibitory activity against a range of receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Platelet-Derived Growth Factor Receptors (PDGFRa and PDGFRb).[1] Furthermore, compounds with a benzamide core have been developed as potent inhibitors of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML).[2] The following sections provide a summary of the biological activity of representative compounds and detailed protocols for their synthesis and evaluation.

Data Presentation: Summary of Biological Activities

The biological activity of kinase inhibitors derived from a 4-aminobenzamide scaffold is summarized below. The data is presented in structured tables to allow for easy comparison of the inhibitory potency and cellular effects of different analogs.

Table 1: In Vitro Kinase Inhibition

This table summarizes the percentage of kinase activity inhibited by various 4-(arylaminomethyl)benzamide derivatives at a concentration of 10 nM.[1]

CompoundEGFRHER-2HER-4IGF1RInsRKDR (VEGFR2)PDGFRaPDGFRb
10 21%-45%--16%--
11 91%----48%--
13 92%-55%--39%--
18 --49%--22%67%-
20 65%-52%--29%77%-
22 33%-61%--25%--
24 28%-48%-----
28k --42%--29%--
28l --39%--21%--

Note: '-' indicates data not reported or not significant.

Table 2: Anti-proliferative Activity against Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of selected 4-(arylaminomethyl)benzamide and 4-methylbenzamide derivatives against the Bcr-Abl positive K562 (chronic myeloid leukemia) and Bcr-Abl negative HL-60 (acute promyelocytic leukemia) cell lines.[1][3]

CompoundK562 IC50 (µM)HL-60 IC50 (µM)Reference
10 408.2[1]
13 5.6>100[1]
15 315.6[1]
28j 6.9>100[1]
28k 3.6>100[1]
28l 4.5>100[1]
7 2.271.42[3]
10 (from[3]) 2.531.52[3]
Imatinib <110.23[3]
Sorafenib 2.90-[3]
Nilotinib <0.155[3]

Note: '-' indicates data not reported.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of kinase inhibitors based on the 4-aminobenzamide scaffold.

Synthesis of 4-(Arylaminomethyl)benzamide Derivatives

A general two-step synthetic approach can be employed, starting from 4-formyl-N,N-dimethylbenzamide. The first step involves a reductive amination reaction with a primary amine, followed by an amide coupling reaction.

Protocol 1: Reductive Amination [1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-formyl-N,N-dimethylbenzamide (1.0 eq) and a primary amine (1.1 eq) in chloroform.

  • Addition of Reagents: Add acetic acid (catalytic amount) to the mixture. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Amide Coupling [1]

  • Acid Chloride Formation: In a flask, suspend the carboxylic acid (1.0 eq) in chloroform and add thionyl chloride (2.0 eq). Reflux the mixture until a clear solution is obtained. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in chloroform and add it dropwise to a solution of the amine (from Protocol 1, 1.0 eq) and triethylamine (2.0 eq) in chloroform at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases can be determined using a luminescent kinase assay, such as the Kinase-Glo® Plus assay.[1] This assay measures the amount of ATP remaining in the solution following a kinase reaction.

Protocol 3: Kinase-Glo® Plus Luminescent Kinase Assay [1]

  • Reagent Preparation: Prepare the Kinase-Glo® Plus reagent according to the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing the specific kinase (e.g., EGFR, HER-2, PDGFR), its substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the synthesized compounds at various concentrations (e.g., a single high concentration for initial screening or a dilution series for IC50 determination). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Luminescence Detection: Add an equal volume of the prepared Kinase-Glo® Plus reagent to each well.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the controls. For IC50 determination, the data is fitted to a dose-response curve.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds on cancer cell lines is a crucial step in their evaluation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 4: MTT Assay for Cytotoxicity [4]

  • Cell Seeding: Seed cancer cells (e.g., K562, HL-60) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the development of the described kinase inhibitors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification (Chromatography, Crystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo) Characterization->Kinase_Assay Cell_Assay Cellular Proliferation Assay (MTT) Kinase_Assay->Cell_Assay Data_Analysis Data Analysis (% Inhibition, IC50) Cell_Assay->Data_Analysis

Caption: General experimental workflow.

EGFR_Signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor 4-Amino-N,N- dimethylbenzamide Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway.

HER2_Signaling Grb2 Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Amino-N,N- dimethylbenzamide Derivative HER2_EGFR HER2_EGFR Inhibitor->HER2_EGFR Inhibition HER2_EGFR->PI3K

Caption: HER2 signaling pathway.

PDGFR_Signaling PDGFR PDGFR Grb2 Grb2 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Migration ERK->Cell_Growth Akt Akt PI3K->Akt Akt->Cell_Growth Inhibitor 4-Amino-N,N- dimethylbenzamide Derivative Inhibitor->PDGFR

Caption: PDGFR signaling pathway.

Bcr_Abl_Signaling Grb2 Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition STAT5 STAT5 STAT5->Proliferation Inhibitor 4-Amino-N,N- dimethylbenzamide Derivative Bcr_Abl Bcr_Abl Inhibitor->Bcr_Abl Bcr_Abl->PI3K Bcr_Abl->STAT5

Caption: Bcr-Abl signaling pathway.

References

Application Notes and Protocols: Derivatization of 4-Amino-N,N-dimethylbenzamide for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-N,N-dimethylbenzamide is a versatile scaffold for chemical derivatization in the pursuit of novel therapeutic agents. Its structural components, including an aromatic amine, a benzene ring, and a dimethylamide moiety, offer multiple points for modification to explore the structure-activity relationships (SAR) of the resulting analogs. This document provides detailed application notes and protocols for the derivatization of this compound, targeting key therapeutic areas such as oncology and cardiovascular diseases. The protocols are based on established synthetic methodologies and known biological activities of structurally related compounds.

Derivatization Strategies

The core structure of this compound can be modified at three primary positions to generate a library of analogs for SAR studies:

  • Position 4 (Aromatic Amine): The primary amino group is a key site for modifications such as acylation, alkylation, and arylation to modulate the electronic and steric properties of the molecule.

  • Aromatic Ring: Substitution on the benzene ring can influence the molecule's interaction with biological targets and affect its pharmacokinetic properties.

  • N,N-dimethylamide Moiety: While less commonly modified, alterations to the dimethylamide group can impact solubility and metabolic stability.

A general overview of the derivatization workflow is presented below.

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Biological Screening cluster_3 SAR Analysis This compound This compound Acylation/Sulfonylation Acylation/Sulfonylation This compound->Acylation/Sulfonylation Position 4 Alkylation/Reductive Amination Alkylation/Reductive Amination This compound->Alkylation/Reductive Amination Position 4 Aromatic Ring Substitution Aromatic Ring Substitution This compound->Aromatic Ring Substitution Ring Enzyme Assays (e.g., Kinases, DNMTs) Enzyme Assays (e.g., Kinases, DNMTs) Acylation/Sulfonylation->Enzyme Assays (e.g., Kinases, DNMTs) Cell-based Assays (e.g., Cytotoxicity, Reporter Gene) Cell-based Assays (e.g., Cytotoxicity, Reporter Gene) Alkylation/Reductive Amination->Cell-based Assays (e.g., Cytotoxicity, Reporter Gene) In vivo Models In vivo Models Aromatic Ring Substitution->In vivo Models SAR_Analysis Structure-Activity Relationship Analysis Enzyme Assays (e.g., Kinases, DNMTs)->SAR_Analysis Cell-based Assays (e.g., Cytotoxicity, Reporter Gene)->SAR_Analysis In vivo Models->SAR_Analysis

Caption: General workflow for derivatization and SAR studies.

Potential Signaling Pathways and Targets

Based on the activities of structurally similar compounds, derivatives of this compound may target several key signaling pathways. For instance, analogs of the structurally related procainamide are known to be sodium channel blockers, impacting cardiac action potentials.[1][2][3] Furthermore, benzamide-containing compounds have been identified as inhibitors of DNA methyltransferases (DNMTs) and various protein kinases, which are crucial targets in cancer therapy.[4]

G cluster_0 Potential Targets cluster_1 Downstream Effects Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Proliferation Proliferation Receptor Tyrosine Kinase (RTK)->Proliferation Decreased Apoptosis Apoptosis Receptor Tyrosine Kinase (RTK)->Apoptosis Increased DNA Methyltransferase (DNMT) DNA Methyltransferase (DNMT) Gene Expression Gene Expression DNA Methyltransferase (DNMT)->Gene Expression Re-expression of Tumor Suppressor Genes Voltage-gated Sodium Channel Voltage-gated Sodium Channel Cardiac Action Potential Cardiac Action Potential Voltage-gated Sodium Channel->Cardiac Action Potential Altered This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (RTK) Inhibition This compound Derivative->DNA Methyltransferase (DNMT) Inhibition This compound Derivative->Voltage-gated Sodium Channel Blockade

Caption: Potential signaling pathways targeted by derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes the acylation of the 4-amino group of this compound.

Materials:

  • This compound

  • Acid chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-acyl derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of N-Sulfonyl Derivatives

This protocol outlines the sulfonylation of the 4-amino group.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the N-sulfonylated product.

  • Confirm the structure of the purified compound using NMR and Mass Spectrometry.

Protocol 3: Biological Evaluation - In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against a target protein kinase.

Materials:

  • Synthesized derivatives of this compound

  • Target protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase assay buffer, the target kinase, and the substrate.

  • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The quantitative data from biological assays should be summarized in a clear and structured table to facilitate SAR analysis.

Compound IDR Group (at Position 4)Target KinaseIC50 (µM)
Parent -NH2->100
Deriv-01 -NH-C(O)CH3Kinase A15.2
Deriv-02 -NH-C(O)PhKinase A5.8
Deriv-03 -NH-SO2CH3Kinase A25.1
Deriv-04 -NH-SO2-p-TolylKinase A12.6
Deriv-05 -NH-C(O)CH3Kinase B45.3
Deriv-06 -NH-C(O)PhKinase B22.1

Caption: Example data table for SAR analysis of N-substituted derivatives.

Structure-Activity Relationship (SAR) Insights

The following logical diagram illustrates the expected SAR trends based on modifications to the this compound scaffold.

G cluster_0 Modification cluster_1 Expected Effect on Activity Acylation Acylation Increased Activity Increased Activity Acylation->Increased Activity Potential for H-bonding Bulky Aromatic Acyl Group Bulky Aromatic Acyl Group Bulky Aromatic Acyl Group->Increased Activity Enhanced hydrophobic interactions Sulfonylation Sulfonylation Sulfonylation->Increased Activity Alters electronics and H-bonding capacity Aromatic Ring Substitution Aromatic Ring Substitution Decreased Activity Decreased Activity Aromatic Ring Substitution->Decreased Activity Potential steric hindrance

Caption: Predicted SAR trends for derivatization.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel small molecule inhibitors for various therapeutic targets. The protocols and strategies outlined in this document provide a framework for the systematic synthesis and evaluation of analog libraries to elucidate key structure-activity relationships. Careful analysis of the biological data will guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the Acylation of 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethylbenzamide is a versatile bifunctional molecule featuring a primary aromatic amine and a tertiary benzamide. The amino group serves as a key handle for chemical modification, particularly through acylation, to generate a diverse library of N-acyl derivatives. This transformation is of significant interest in medicinal chemistry and drug development as the introduction of an acyl group can modulate the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic profile and biological activity. The resulting N-acylated products are valuable intermediates in the synthesis of various therapeutic agents.

This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acid anhydrides and acyl chlorides.

Reaction Principle

The acylation of the primary amino group of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acid anhydride or acyl chloride). This is followed by the elimination of a leaving group (a carboxylate ion for acid anhydrides or a chloride ion for acyl chlorides) to form the stable amide product. In the case of acylation with acyl chlorides, a base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Two primary protocols for the N-acylation of this compound are presented below. Method 1 utilizes an acid anhydride, while Method 2 employs an acyl chloride.

Method 1: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol is adapted from procedures for the acetylation of structurally similar aromatic amines and is suitable for producing N-acetyl-4-amino-N,N-dimethylbenzamide.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound dissolve Dissolve in Pyridine This compound->dissolve Acetic Anhydride Acetic Anhydride add_anhydride Add Acetic Anhydride Acetic Anhydride->add_anhydride Pyridine Pyridine Pyridine->dissolve cool Cool to 0 °C dissolve->cool cool->add_anhydride stir Stir at RT (2-4h) add_anhydride->stir dilute Dilute with DCM stir->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify N-Acetyl-4-amino-N,N-dimethylbenzamide N-Acetyl-4-amino-N,N-dimethylbenzamide purify->N-Acetyl-4-amino-N,N-dimethylbenzamide G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound dissolve Dissolve in DCM This compound->dissolve Acyl Chloride Acyl Chloride add_acyl_chloride Add Acyl Chloride Acyl Chloride->add_acyl_chloride Triethylamine Triethylamine add_base Add Triethylamine Triethylamine->add_base dissolve->add_base cool Cool to 0 °C add_base->cool cool->add_acyl_chloride stir Stir at RT (1-3h) add_acyl_chloride->stir quench Quench with water/NaHCO3 stir->quench separate Separate Layers quench->separate wash Wash with NaHCO3 & Brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify N-Acyl-4-amino-N,N-dimethylbenzamide N-Acyl-4-amino-N,N-dimethylbenzamide purify->N-Acyl-4-amino-N,N-dimethylbenzamide SAR_Logic cluster_synthesis Synthesis cluster_evaluation Evaluation & Optimization A 4-Amino-N,N- dimethylbenzamide C Acylation Reaction A->C B Acylating Agents (R-CO-X) B->C D Library of N-Acyl Derivatives C->D Purification E Biological Screening (e.g., enzyme assays) D->E F SAR Analysis E->F Data G Lead Optimization F->G Insights G->B Design new R groups

Application Notes and Protocols: "4-Amino-N,N-dimethylbenzamide" in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-Amino-N,N-dimethylbenzamide" is a readily available aromatic compound featuring a primary amino group and a dimethylamide moiety. While its para-substitution pattern precludes its direct use in classical one-pot syntheses of fused heterocyclic systems like quinazolinones and benzimidazoles, it serves as a valuable starting material for multi-step synthetic sequences. The amino group provides a reactive handle for introducing functionalities required for subsequent cyclization reactions. This document outlines established protocols for the synthesis of quinazolinones and benzimidazoles from appropriate ortho-substituted precursors and proposes a conceptual synthetic pathway to functionalize "this compound" for its entry into these synthetic routes.

Section 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. A common and effective method for their synthesis is the condensation of a 2-aminobenzamide with an aldehyde or a carboxylic acid.

Established Experimental Protocol: Condensation of 2-Aminobenzamide with Aldehydes

This protocol describes the synthesis of 2-substituted quinazolin-4(3H)-ones via the condensation of 2-aminobenzamide with various aldehydes in the presence of an oxidizing agent.[1]

General Reaction:

Experimental Procedure:

  • To a solution of 2-aminobenzamide (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) in an open flask, add the corresponding aldehyde (1.2 mmol).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted quinazolin-4(3H)-one.[1]

Quantitative Data for Synthesis of 2-Substituted Quinazolin-4(3H)-ones:

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenylquinazolin-4(3H)-one485
24-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazolin-4(3H)-one588
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one490
44-Nitrobenzaldehyde2-(4-Nitrophenyl)quinazolin-4(3H)-one682

Data is representative and may vary based on specific reaction conditions and scale.

Experimental Workflow for Quinazolinone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-aminobenzamide in DMSO B Add aldehyde A->B C Heat to 100-120 °C B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Precipitate in ice water E->F G Filter the solid F->G H Wash with water and dry G->H I Recrystallize H->I J Pure 2-substituted quinazolin-4(3H)-one I->J

Caption: Workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.

Section 2: Synthesis of 2-Arylbenzimidazoles

Benzimidazoles are another class of heterocyclic compounds of significant interest in medicinal chemistry. A widely used synthetic method involves the condensation of an o-phenylenediamine with an aldehyde.

Established Experimental Protocol: Condensation of o-Phenylenediamine with Aryl Aldehydes

This protocol details a simple and efficient one-pot synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aryl aldehydes in water.[2]

General Reaction:

Experimental Procedure:

  • In a round-bottom flask, suspend o-phenylenediamine (10 mmol) and the aryl aldehyde (10 mmol) in water (50 mL).

  • Reflux the reaction mixture with stirring for the specified time (see table).

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product crystallizes out from the aqueous solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with cold water.

  • Dry the product to obtain the pure 2-arylbenzimidazole.

Quantitative Data for Synthesis of 2-Arylbenzimidazoles:

EntryAryl AldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenyl-1H-benzo[d]imidazole394
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole396
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzo[d]imidazole495
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzo[d]imidazole592

Data is representative and may vary based on specific reaction conditions and scale.[2]

Experimental Workflow for Benzimidazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend o-phenylenediamine and aryl aldehyde in water B Reflux with stirring A->B C Monitor by TLC B->C D Cool to room temperature C->D Reaction complete E Filter the crystalline product D->E F Wash with cold water and dry E->F G Pure 2-arylbenzimidazole F->G

Caption: Workflow for the synthesis of 2-arylbenzimidazoles.

Section 3: Conceptual Application of "this compound"

As "this compound" lacks the ortho-amino group necessary for direct cyclization into quinazolinones or benzimidazoles, a preliminary functionalization is required. Below is a proposed synthetic pathway to convert it into a suitable intermediate for quinazolinone synthesis. A similar strategy could be envisioned for benzimidazole synthesis.

Proposed Multi-Step Synthesis of a Quinazolinone Precursor

This conceptual pathway involves the nitration of "this compound" followed by reduction to introduce the required ortho-amino group.

Proposed Synthetic Scheme:

  • Acetylation: Protection of the existing amino group as an acetamide to direct nitration and prevent unwanted side reactions.

  • Nitration: Introduction of a nitro group at the position ortho to the acetylamino group.

  • Hydrolysis: Removal of the acetyl protecting group to regenerate the amino group.

  • Reduction: Reduction of the newly introduced nitro group to a second amino group, yielding a 2,4-diaminobenzamide derivative.

This resulting 2,4-diamino-N,N-dimethylbenzamide could then potentially be used in reactions analogous to those described in Section 1 to form a substituted quinazolinone.

Conceptual Workflow Diagram

G A This compound B Acetylation (Protection of NH2) A->B C 4-Acetamido-N,N-dimethylbenzamide B->C D Nitration C->D E 4-Acetamido-3-nitro-N,N-dimethylbenzamide D->E F Hydrolysis (Deprotection of NH2) E->F G 4-Amino-3-nitro-N,N-dimethylbenzamide F->G H Reduction of NO2 G->H I 3,4-Diamino-N,N-dimethylbenzamide (Suitable for Cyclization) H->I

Caption: Proposed pathway to a quinazolinone precursor from this compound.

Disclaimer: The synthetic pathway described in Section 3 is conceptual and has not been experimentally validated based on the conducted literature search. It is intended to provide a plausible route for the utilization of "this compound" in heterocyclic synthesis and should be approached with standard laboratory safety and optimization procedures. The protocols in Sections 1 and 2 are based on established literature.

References

Application Notes and Protocols for the Purification of 4-Amino-N,N-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-Amino-N,N-dimethylbenzamide and its derivatives. The methods described herein—recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—are foundational techniques in synthetic and medicinal chemistry, essential for obtaining high-purity compounds required for downstream applications, including biological screening and drug development.

Introduction

This compound is a substituted benzamide that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The purity of this and related derivatives is critical for the reliability of experimental results and the safety and efficacy of final products. Synthetic procedures often yield crude products containing unreacted starting materials, byproducts, and other impurities that must be removed. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

This application note details standard protocols for three common purification techniques, providing starting parameters that can be optimized for specific this compound derivatives.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following tables provide typical performance metrics for the purification of structurally related benzamide and aromatic amine compounds. These values should be considered as a general guide.

Table 1: Typical Recovery and Purity Data for Purification Methods

Purification MethodCompound TypeTypical Recovery (%)Typical Final Purity (%)Reference
RecrystallizationN,N,4-trimethylbenzamide70-90>99BenchChem
Column ChromatographyN-Phenylbenzamide derivatives60-85>98Royal Society of Chemistry
Preparative HPLCN,3-dihydroxybenzamide50-75>99BenchChem

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O[2]
Molecular Weight164.21 g/mol [3]
AppearancePale grey powder[3][4]
Purity (Commercial)≥97% (by HPLC)[3][4]
SolubilityVery soluble in water[1]

Experimental Workflows

The general workflow for the synthesis and purification of a this compound derivative is outlined below. The crude product obtained from the chemical synthesis is subjected to one or more purification steps to yield the final, high-purity compound.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Chemical Synthesis of This compound Derivative Crude_Product Crude Product Synthesis->Crude_Product Purification_Choice Select Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Moderate Polarity HPLC Preparative HPLC Purification_Choice->HPLC High Purity Required Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product HPLC->Pure_Product Purity_Analysis Purity Analysis (Analytical HPLC, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the synthesis and purification of this compound derivatives.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. It is particularly effective for removing small amounts of impurities. Given that this compound is very soluble in water, a mixed solvent system or an alternative polar solvent may be necessary to achieve a suitable solubility gradient.[1] A solvent system of ethanol and water is often effective for moderately polar molecules.

Materials and Equipment:

  • Crude this compound derivative

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Protocol:

  • Solvent Selection: Begin by determining an appropriate solvent or solvent system. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate/hexane mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For this class of compounds, an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated flask.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purification by Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying and separating components of a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their polarity. For amino-containing compounds, which can be basic, tailing of peaks on the silica gel column is a common issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

Column_Chromatography_Workflow A Prepare Silica Slurry in Non-Polar Solvent B Pack Column A->B C Load Crude Sample (dissolved or adsorbed) B->C D Elute with Solvent System (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

References

Application Note: Employing 4-Amino-N,N-dimethylbenzamide as a Versatile Scaffold for High-Throughput Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] Its structural simplicity and synthetic tractability make it an ideal starting point for the construction of diverse chemical libraries aimed at high-throughput screening (HTS). This application note describes the utility of 4-Amino-N,N-dimethylbenzamide as a versatile building block for diversity-oriented synthesis (DOS), enabling the rapid generation of novel compound libraries for drug discovery.[3][4]

The key structural features of this compound are the reactive primary aromatic amine (aniline) and the chemically stable N,N-dimethylamide group. The primary amine serves as a prime handle for diversification, allowing for the introduction of a wide array of chemical functionalities through robust and well-established chemical transformations, most notably amide bond formation.[5][6] This approach facilitates the exploration of vast chemical space to identify novel modulators of various biological targets.[7][8]

Proposed Application: Synthesis of a Diverse Amide Library

This protocol outlines the use of this compound as a scaffold to be coupled with a diverse set of carboxylic acids via parallel amide bond formation. This strategy is highly amenable to HTS library production due to the commercial availability of a vast number of carboxylic acids, the high efficiency of amide coupling reactions, and the compatibility with automated liquid handling and purification systems.

The resulting library of N-(4-(dimethylcarbamoyl)phenyl)amides can be screened against various biological targets, such as kinases, proteases, and G-protein coupled receptors, where benzamide-containing molecules have previously shown significant activity.[2][8]

Experimental Protocols

Protocol 1: Parallel Solution-Phase Amide Coupling

This protocol describes the synthesis of a 96-compound library in a 96-well plate format using this compound and a pre-selected library of 96 diverse carboxylic acids.

Materials and Reagents:

  • This compound (CAS: 6331-71-1)[9]

  • Library of 96 unique carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well deep-well plates (2 mL volume)

  • Automated liquid handler (optional, for high-throughput setup)

  • Centrifugal evaporator

Methodology:

  • Preparation of Reagent Stock Solutions:

    • Carboxylic Acid Plate: Prepare a 0.2 M solution of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.

    • Amine Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Coupling Reagent Solution: Prepare a 0.5 M solution of DIC and a 0.5 M solution of HOBt in anhydrous DMF.

    • Base Solution: Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 200 µL (0.04 mmol) of the corresponding carboxylic acid solution.

    • Add 200 µL (0.04 mmol) of the this compound solution to each well.

    • Add 88 µL (0.044 mmol) of the HOBt solution to each well.

    • Add 88 µL (0.044 mmol) of the DIC solution to each well.

    • Add 80 µL (0.08 mmol) of the DIPEA solution to each well.

  • Reaction Incubation:

    • Seal the 96-well plate securely.

    • Place the plate on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up and Purification (Parallel Liquid-Liquid Extraction):

    • Quench the reaction by adding 500 µL of water to each well.

    • Add 1 mL of EtOAc to each well.

    • Seal and shake the plate vigorously for 5 minutes. Centrifuge briefly to separate the layers.

    • Carefully remove the aqueous (bottom) layer.

    • Wash the organic layer with 500 µL of saturated NaHCO₃ solution, followed by 500 µL of brine.

    • Transfer the organic layer to a new 96-well plate containing anhydrous Na₂SO₄.

    • After 15 minutes, transfer the dried organic solution to a pre-weighed 96-well plate.

  • Compound Isolation:

    • Concentrate the solvent in each well to dryness using a centrifugal evaporator.

    • Determine the yield for each compound.

    • Re-dissolve the library compounds in DMSO to a final concentration of 10 mM for storage and screening.

  • Quality Control:

    • Select a representative subset of wells (e.g., 8-12 compounds) for analysis by LC-MS to confirm identity and purity.

Data Presentation

Table 1: Exemplary Data for a Subset of a Synthesized Library

The following table presents hypothetical data for 8 representative compounds from a 96-well library synthesis to illustrate expected outcomes.

Well IDCarboxylic Acid Input (R-COOH)Product Molecular Weight ( g/mol )Yield (%)Purity by LC-MS (%)
A1Acetic Acid206.2485>95
B24-Chlorobenzoic Acid302.7578>95
C3Cyclohexanecarboxylic Acid274.3781>95
D4Thiophene-2-carboxylic acid274.3475>90
E51-Naphthoic acid316.3769>90
F6Phenylacetic acid282.3488>95
G74-Methoxybenzoic acid298.3482>95
H8Furoic acid258.2679>95

Visualizations: Workflows and Biological Context

Experimental Workflow

The following diagram illustrates the logical flow of the high-throughput synthesis and screening process.

HTS_Workflow cluster_prep Library Design & Preparation cluster_synthesis Automated Synthesis cluster_purification Purification & QC cluster_screening Screening Cascade reagent_plate Prepare 96-Well Carboxylic Acid Plate reaction Parallel Amide Coupling (16h @ RT) reagent_plate->reaction amine_sol Prepare Amine Stock Solution amine_sol->reaction workup Parallel Liquid-Liquid Extraction reaction->workup dry Solvent Evaporation workup->dry qc LC-MS Quality Control (Subset) dry->qc storage Create 10mM DMSO Assay-Ready Plate dry->storage primary_screen Primary HTS storage->primary_screen hit_confirm Hit Confirmation & Dose-Response primary_screen->hit_confirm sar SAR Analysis hit_confirm->sar

Caption: Workflow for HTS library synthesis and screening.

Hypothetical Signaling Pathway: Targeting a Kinase Cascade

Many benzamide derivatives are known to function as kinase inhibitors. The synthesized library could be screened for activity against a protein kinase, such as one involved in a cancer-related signaling pathway like the MAPK/ERK pathway.

Kinase_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates response Cell Proliferation, Survival transcription->response inhibitor Synthesized Library (Potential Inhibitor) inhibitor->raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Utilizing 4-Amino-N,N-dimethylbenzamide in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.

This document provides detailed application notes and protocols for the conceptual use of 4-Amino-N,N-dimethylbenzamide as a core structural element within a linker for PROTAC development. While not a standalone linker, its rigid benzamide structure can serve as a valuable scaffold to control the spatial orientation of the two ligands, potentially enhancing the stability and productivity of the PROTAC-induced ternary complex. Benzamide-based rigid linkers are a known strategy to stabilize the ternary complex conformation and improve degradation activity.[] The 4-amino group provides a convenient attachment point for further linker chain extension.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of more target proteins.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with this compound linker core) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation: Properties of Benzamide-Based Linkers

The following table summarizes key characteristics and considerations for using a benzamide core, such as that from this compound, in PROTAC linker design.

PropertyDescriptionRationale for Benzamide CoreReference
Rigidity Limits the conformational flexibility of the PROTAC molecule.Can stabilize the ternary complex in a productive conformation, potentially increasing degradation efficiency.[]
Synthesis Chemical reactions required to incorporate the linker into the PROTAC.The 4-amino group provides a reactive handle for amide bond formation to extend the linker. Synthesis may involve multi-step procedures including protection and deprotection steps.[2][3]
Solubility The ability of the PROTAC to dissolve in aqueous solutions.The benzamide core is relatively hydrophobic. Linker extension with more polar moieties like PEG chains may be necessary to improve solubility.[]
Cell Permeability The ability of the PROTAC to cross the cell membrane.Dependent on the overall physicochemical properties of the final PROTAC molecule. Optimization of the entire structure is required.[]
Ternary Complex Stability The stability of the POI-PROTAC-E3 ligase complex.A rigid linker can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound-based Linker

This protocol outlines a general synthetic workflow for incorporating this compound as a rigid core into a PROTAC linker.

Synthesis_Workflow Start Start Materials: - this compound - Linker extension unit (e.g., PEG-acid) - POI Ligand (with reactive group) - E3 Ligase Ligand (with reactive group) Step1 Step 1: Functionalization of Benzamide Core (e.g., Acylation of the 4-amino group with a bifunctional linker extension unit) Start->Step1 Step2 Step 2: Conjugation to E3 Ligase Ligand (Amide bond formation between the linker and the E3 ligase ligand) Step1->Step2 Step3 Step 3: Conjugation to POI Ligand (Coupling of the other end of the linker to the POI ligand) Step2->Step3 Step4 Step 4: Deprotection (if necessary) (Removal of any protecting groups) Step3->Step4 Step5 Step 5: Purification and Characterization (e.g., HPLC, LC-MS, NMR) Step4->Step5 End Final PROTAC Molecule Step5->End

Caption: General workflow for PROTAC synthesis using a benzamide core.

Methodology:

  • Functionalization of the Benzamide Core:

    • React this compound with a bifunctional linker extension unit (e.g., a PEG linker with a terminal carboxylic acid and a protected amine). This is typically achieved through an amide bond formation using standard coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA.

  • Conjugation to the First Ligand (E3 Ligase or POI):

    • Deprotect one end of the functionalized linker.

    • Couple the deprotected linker to the first ligand (either the POI ligand or the E3 ligase ligand) using appropriate conjugation chemistry (e.g., amide bond formation, click chemistry).

  • Conjugation to the Second Ligand:

    • Activate the other end of the linker (if necessary).

    • Couple the linker-ligand intermediate to the second ligand.

  • Final Deprotection and Purification:

    • If any protecting groups remain on the ligands or linker, remove them under appropriate conditions.

    • Purify the final PROTAC molecule using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

    • Characterize the purified PROTAC by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes the use of Western blotting to quantify the degradation of a target protein induced by a PROTAC.

Western_Blot_Workflow Start Cell Culture and Treatment Step1 Cell Lysis and Protein Quantification Start->Step1 Step2 SDS-PAGE and Protein Transfer Step1->Step2 Step3 Immunoblotting - Blocking - Primary Antibody Incubation (Target & Loading Control) - Secondary Antibody Incubation Step2->Step3 Step4 Detection and Analysis - Chemiluminescence Detection - Band Intensity Quantification - Normalization to Loading Control Step3->Step4 End Determination of DC50 and Dmax Step4->End

Caption: Workflow for Western blot analysis of PROTAC efficacy.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay or similar method.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil for 5-10 minutes.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Protocol 3: Characterization of Ternary Complex Formation using Biophysical Methods

The formation of a stable ternary complex is crucial for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.

Methods for Ternary Complex Characterization:

MethodPrincipleAdvantagesDisadvantagesReference
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind.Label-free, provides real-time kinetics (association and dissociation rates), can determine binding affinity (KD).Requires immobilization of one binding partner, which may affect its activity.[5][6]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Label-free, provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS), determines stoichiometry.Requires large amounts of pure protein, lower throughput.[5]
Fluorescence Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorescent molecules when in close proximity.Can be performed in solution and in cells, high-throughput compatible.Requires labeling of proteins, potential for artifacts from labels.[5]
AlphaScreen/AlphaLISA A bead-based proximity assay that generates a chemiluminescent signal when two beads are brought close together.Homogeneous assay, high-throughput, sensitive.Can be prone to interference from sample components.[5]

General Workflow for SPR Analysis:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.

  • Inject the second protein (the POI) with and without the PROTAC over the chip surface.

  • Monitor the binding response in real-time.

  • An enhanced binding response in the presence of the PROTAC indicates the formation of a ternary complex.

  • Analyze the data to determine the kinetics and affinity of the interactions.

Conclusion

The use of a this compound core offers a rational approach to designing rigid linkers for PROTAC development. This rigidity can enforce a favorable conformation for ternary complex formation, a critical determinant of PROTAC efficacy. The protocols outlined in this document provide a framework for the synthesis and evaluation of PROTACs incorporating such a linker design. Successful PROTAC development will require careful optimization of the entire molecule, including the ligands and the overall linker length and composition, to achieve potent and selective protein degradation.

References

Troubleshooting & Optimization

Low yield in "4-Amino-N,N-dimethylbenzamide" Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in "4-Amino-N,N-dimethylbenzamide" Suzuki Coupling Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?

A3: Low yields in the Suzuki coupling of this substrate typically stem from several factors:

  • Catalyst Deactivation: The exocyclic amino group can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, oxidation of the Pd(0) active species or phosphine ligands by residual oxygen can deactivate the catalyst.[3]

  • Inefficient Oxidative Addition: While not always the case, electron-rich aryl halides can sometimes exhibit slower rates of oxidative addition, which is a key step in the catalytic cycle.[4]

  • Protodeboronation: This is a significant side reaction where the boronic acid or ester is converted back to the corresponding arene, effectively removing it from the reaction mixture.[3][5] This is often promoted by water and the choice of base.

  • Homocoupling: The boronic acid can couple with itself, forming a biaryl byproduct, especially at higher temperatures or in the presence of oxygen.[2][6]

  • Inappropriate Reaction Conditions: Incorrect selection of the base, solvent, temperature, or failure to maintain an inert atmosphere can drastically reduce yields.[7][8]

Q2: My reaction with an aryl bromide derivative of this compound is sluggish. How can I improve it?

A2: For aryl bromides, which are generally good coupling partners, sluggishness often points to issues with the catalyst system or conditions.

  • Ligand Choice: Standard ligands like PPh₃ might not be sufficient. Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate both oxidative addition and reductive elimination steps, especially for challenging substrates.[9][10]

  • Catalyst Precursor: If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure the reduction to the active species is efficient. Using a pre-catalyst like a G3 or G4 Buchwald precatalyst can provide a more reliable source of the active LPd(0) species.[10][11]

  • Increase Temperature: Suzuki couplings are often run at elevated temperatures, typically between 80-110 °C.[7][12] If your reaction is slow at a lower temperature, cautiously increasing the heat may improve the rate.

Q3: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?

A3: Protodeboronation is a common challenge.[5] To mitigate it:

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][13]

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[3] Using milder bases like potassium phosphate (K₃PO₄) or fluoride salts (KF, CsF) can be beneficial.[6][14]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[3] In some cases, switching to anhydrous conditions with a base like K₃PO₄ can reduce the extent of protodeboronation.

Q4: Can the amino group on the "this compound" substrate interfere with the reaction?

A4: Yes, the free amino group can present challenges. It can act as a ligand, coordinating to the palladium center and potentially hindering the catalytic cycle.[1][2] While many protocols are developed for unprotected anilines[11], if catalyst inhibition is suspected, a protection-deprotection strategy might be necessary, though this adds steps to the synthesis. Alternatively, using a catalyst system known to be tolerant of basic functional groups is highly recommended.

Troubleshooting Guide

This workflow provides a systematic approach to diagnosing and resolving low-yield issues.

Troubleshooting_Workflow Troubleshooting Flowchart for Low-Yield Suzuki Coupling Start Low Yield (<50%) Observed Check_Basics Step 1: Verify Core Reaction Parameters Start->Check_Basics Reagent_Purity Reagents pure? (Aryl halide, Boronic acid/ester) NMR/LCMS verified? Check_Basics->Reagent_Purity Reagent_Purity->Start No (Purify/replace) Inert_Atmosphere Inert atmosphere maintained? (Properly degassed solvents, N2/Ar purge) Reagent_Purity->Inert_Atmosphere  Yes Inert_Atmosphere->Start No (Improve technique) Temp_Time Temperature & Time adequate? (Reaction monitored to completion?) Inert_Atmosphere->Temp_Time  Yes Temp_Time->Start No (Increase T/t) Optimize_Conditions Step 2: Optimize Reaction Conditions Temp_Time->Optimize_Conditions  Yes Screen_Base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) See Table 1 Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O, THF/H2O) Screen_Base->Screen_Solvent Optimize_Catalyst Step 3: Optimize Catalyst System Screen_Solvent->Optimize_Catalyst Catalyst_Quality Catalyst/Ligand fresh? (Stored properly? Free of oxides?) Optimize_Catalyst->Catalyst_Quality Catalyst_Quality->Optimize_Catalyst No (Replace) Screen_Ligand Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)3) Use bulky, e--rich ligands Catalyst_Quality->Screen_Ligand  Yes Use_Precatalyst Use a Pre-catalyst (e.g., Buchwald G3/G4 Precatalysts) Screen_Ligand->Use_Precatalyst Check_Side_Reactions Step 4: Investigate Side Reactions Use_Precatalyst->Check_Side_Reactions Analyze_Crude Analyze crude mixture (LCMS/NMR) Identify byproducts Check_Side_Reactions->Analyze_Crude Protodeboronation Protodeboronation observed? (Arene from boronic acid) Analyze_Crude->Protodeboronation Homocoupling Homocoupling observed? (Boronic acid dimer) Protodeboronation->Homocoupling No Solution_Protodeboronation Use Boronic Ester (Bpin) Use milder base (K3PO4) Consider anhydrous conditions Protodeboronation->Solution_Protodeboronation Yes Solution_Homocoupling Ensure thorough degassing Lower reaction temperature if possible Homocoupling->Solution_Homocoupling Yes Success Yield Improved Homocoupling->Success No Solution_Protodeboronation->Success Solution_Homocoupling->Success

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.

Data Presentation: Condition Screening

Optimizing a Suzuki coupling reaction often requires screening various parameters. The following table summarizes conditions that have proven effective for structurally similar amino-substituted aryl halides, providing a starting point for optimization.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Amino-Aryl Halides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate ExampleReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromoaniline derivative[15]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012954-Bromoaniline derivative[15]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012~855-(4-bromophenyl)pyrimidine[15]
CataXCium A Pd G3CataXCium AK₃PO₄sec-Butanol10018922-Bromoaniline[11]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene11024~904-Chlorobenzonitrile[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of a halide derivative of this compound with an arylboronic acid.

Materials:

  • This compound-halide (e.g., 4-amino-3-bromo-N,N-dimethylbenzamide) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the this compound-halide, arylboronic acid, and base.[16]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the vessel and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[3][6]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[16]

Protocol 2: Screening of Bases for Reaction Optimization

This procedure is designed to identify the optimal base for the coupling reaction.

Procedure:

  • Set up multiple small-scale reactions in parallel (e.g., in a reaction block or individual vials).

  • To each vial, add the standard amounts of the this compound-halide (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and solvent.

  • To each respective vial, add a different base (2.0 equivalents), such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.[14]

  • Seal, purge with inert gas, and run all reactions under identical temperature and time conditions.

  • Upon completion, quench all reactions and analyze the conversion and yield for each condition using LC-MS or ¹H NMR with an internal standard to determine the most effective base.

Catalytic Cycle Diagram

Understanding the mechanism can aid in troubleshooting. For instance, a slow reaction could indicate a bottleneck at any of the key steps.

Suzuki_Cycle General Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar¹)X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd Boronic Ar²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The three key steps of the Suzuki coupling: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][16][17]

References

Technical Support Center: Removing Unreacted 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted 4-Amino-N,N-dimethylbenzamide from reaction mixtures. Below are frequently asked questions, troubleshooting advice, and detailed protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods leverage the chemical properties of this compound, specifically its basic primary amine group and high water solubility.[1][2] The primary techniques are:

  • Scavenger Resins: Solid-supported reagents that covalently bind to the primary amine, allowing for its removal by simple filtration.[3][4] This is highly effective and simplifies work-up, especially in parallel synthesis.[4][5]

  • Acid-Base Extraction: A classic liquid-liquid extraction technique. The basic amine can be protonated with an aqueous acid solution, causing it to move from the organic layer to the aqueous layer, thus separating it from the desired neutral or acidic product.

  • Crystallization: If the desired product has significantly different solubility characteristics than the starting material, crystallization from a suitable solvent system can be an effective purification method.[6]

  • Chromatography: Techniques like flash column chromatography are reliable for separating compounds based on polarity, though they can be more time-consuming than other methods.[4]

Q2: My desired product is sensitive to acid. Which purification method should I use?

A2: If your product is acid-labile, you should avoid acid-base extraction. The best alternative is using scavenger resins . Aldehyde-functionalized resins are particularly effective as they selectively react with primary amines like this compound under neutral conditions to form an imine, which can then be filtered off.[3] Alternatively, flash column chromatography using a neutral mobile phase (e.g., Hexane/Ethyl Acetate) is another excellent option.

Q3: How do I select the most appropriate scavenger resin for my experiment?

A3: The choice of scavenger resin depends on the nature of your desired product and the specific reactivity required. Resins with electrophilic functional groups are used to scavenge nucleophilic amines.[3][7] Isocyanate and isatoic anhydride resins are highly reactive and efficient scavengers for both primary and secondary amines.[3][8] For more selective removal of a primary amine in the presence of a secondary or tertiary amine product, an aldehyde-based resin is the preferred choice.[3]

Troubleshooting Guides

Problem: The scavenger resin was not effective in removing all the unreacted amine.

  • Possible Cause: An insufficient amount of scavenger resin was used.

    • Solution: Increase the equivalents of the scavenger resin relative to the excess starting material. A 2-3 fold excess is a good starting point.

  • Possible Cause: The reaction (scavenging) time was too short.

    • Solution: Increase the stirring or shaking time after adding the resin. Allow the reaction to proceed for several hours or overnight at room temperature to ensure complete scavenging.

  • Possible Cause: The chosen resin is not reactive enough.

    • Solution: Switch to a more reactive resin. For example, if an aldehyde resin is too slow, an isocyanate-based resin may offer higher reactivity.[8]

Problem: An emulsion formed during the acid-base extraction.

  • Possible Cause: The organic and aqueous layers have similar densities or high concentrations of solutes.

    • Solution 1: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.

    • Solution 2: If brine is ineffective, the mixture can be centrifuged. The increased force will compel the layers to separate.

    • Solution 3: Filter the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion.

Data Presentation

Table 1: Comparison of Common Amine Scavenger Resins

Resin TypeFunctional GroupScavenging TargetKey AdvantagesConsiderations
Isocyanate Resin -NCOPrimary & Secondary AminesHigh reactivity, very effective.[8]Reacts with other nucleophiles (e.g., alcohols, thiols).
Aldehyde Resin -CHOPrimary AminesSelective for primary amines over secondary/tertiary amines.[3]Forms an imine; reaction can be reversible.
Isatoic Anhydride Resin Isatoic AnhydridePrimary & Secondary AminesReactivity is comparable to isocyanate resins.[3]Good general-purpose amine scavenger.
Sulfonic Acid Resin -SO3HMost Amines (including anilines)Strong acid, effectively protonates and captures basic compounds.[8]Not suitable for acid-sensitive products.
Sulfonyl Chloride Resin -SO2ClPrimary & Secondary AminesCan also be used for amine protection or alcohol activation.[8]Can react with other nucleophiles.

Experimental Protocols & Visualizations

Before initiating any purification, it is crucial to select the appropriate strategy. The following decision tree provides a logical workflow for this process.

G start Reaction Mixture Containing Unreacted this compound q1 Is the desired product acid-stable? start->q1 a1_yes Use Acid-Base Extraction q1->a1_yes  Yes q2 Can product be easily separated by polarity from the amine? q1->q2 No   end_point Purified Product a1_yes->end_point a2_yes Use Flash Chromatography q2->a2_yes  Yes q3 Do product and amine have significantly different solubilities? q2->q3 No   a2_yes->end_point a2_no Use Scavenger Resin a2_no->end_point q3->a2_no No   a3_yes Attempt Crystallization q3->a3_yes  Yes a3_yes->end_point

Caption: Decision workflow for selecting a purification method.

Protocol 1: General Procedure for Removal Using a Scavenger Resin

This protocol describes a general workflow for using a solid-supported scavenger to remove excess this compound.

  • Reaction Completion: Once the primary reaction is complete, determine the theoretical amount of excess amine remaining.

  • Resin Addition: Add the selected scavenger resin (e.g., Polystyrene Isocyanate, 2-3 equivalents relative to the excess amine) to the reaction vessel.

  • Incubation: Seal the vessel and agitate the mixture by shaking or stirring at room temperature. The required time can range from 2 to 16 hours, depending on the resin's reactivity.

  • Filtration: Filter the mixture through a sintered glass funnel or a cotton plug in a pipette to remove the solid resin.

  • Rinsing: Rinse the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to yield the crude product, now free of the unreacted amine.

G n1 1. Add Scavenger Resin to Reaction Mixture n2 2. Agitate (Stir/Shake) for 2-16 hours n1->n2 n3 3. Filter Slurry to Separate Resin n2->n3 n4 4. Wash Resin with Clean Solvent n3->n4 n5 5. Combine Filtrate and Washings n4->n5 n6 6. Concentrate Solution Under Reduced Pressure n5->n6 n7 Purified Product n6->n7

Caption: Experimental workflow for purification using a scavenger resin.

Protocol 2: General Procedure for Acid-Base Extraction

This method is suitable for separating the basic amine from neutral or acidic products.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separation: Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate. The protonated this compound hydrochloride salt will be in the bottom aqueous layer, while the desired product should remain in the top organic layer.

  • Layer Collection: Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid if necessary to remove all traces of the amine.

  • Neutralization and Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

G n1 1. Dissolve Mixture in Organic Solvent n2 2. Add 1M HCl (aq) and Shake in Separatory Funnel n1->n2 n3 3. Separate Layers n2->n3 n4 Aqueous Layer (Contains Amine Salt) n3->n4  Discard n5 Organic Layer (Contains Product) n3->n5 n6 4. Wash Organic Layer with Brine n5->n6 n7 5. Dry Organic Layer (e.g., MgSO4) n6->n7 n8 6. Filter and Concentrate Solvent n7->n8 n9 Purified Product n8->n9

Caption: Experimental workflow for purification via acid-base extraction.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-N,N-dimethylbenzamide in THF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with "4-Amino-N,N-dimethylbenzamide" in Tetrahydrofuran (THF).

Troubleshooting Guide

Researchers encountering difficulties in dissolving this compound in THF can consult the following question-and-answer guide for targeted solutions.

Question 1: My this compound is not dissolving in THF at room temperature. What should I do first?

Answer: Initial insolubility at room temperature is a common observation. The first step is to facilitate the dissolution process through gentle heating and agitation. It is recommended to warm the solution to 40-50°C with continuous stirring. This temperature is well below the boiling point of THF (66°C) and the melting point of this compound (151-153°C), minimizing the risk of degradation. Aromatic amides are generally thermally stable up to 160°C.[1]

Question 2: I've tried gentle heating, but the solubility is still poor. What is the next step?

Answer: If heating alone is insufficient, sonication is a highly effective technique to enhance solubility. The high-frequency sound waves generate cavitation, which can break down solid particles and facilitate their dissolution.[2] Place the vial containing the suspension in a bath sonicator for 15-30 minute intervals. Monitor the solution for clarity.

Question 3: Sonication has helped, but I still have undissolved material for my desired concentration. Are there other options?

Answer: The use of a co-solvent is a standard and effective strategy to improve the solubility of polar compounds in moderately polar solvents like THF. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are miscible with THF and can significantly enhance the solvating power of the mixture.[3][4][5][6][7][8] Start by adding a small percentage (e.g., 5-10% v/v) of the co-solvent to your THF and observe the effect on solubility.

Question 4: I am concerned about the purity of my final solution. How can I ensure the compound is fully dissolved and not just a fine suspension?

Answer: Visual inspection can sometimes be misleading. To confirm complete dissolution, especially after techniques like sonication which can create fine particulates, it is advisable to filter the solution through a syringe filter (e.g., 0.45 µm or 0.22 µm PTFE filter). If the solution remains clear after filtration and no solid is collected on the filter, you can be confident that the compound is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in THF?

Q2: Can I heat the THF solution to its boiling point to dissolve the compound?

It is strongly advised not to heat THF to its boiling point (66°C) in an open or semi-closed system. THF is highly flammable and can form explosive peroxides upon exposure to air, a risk that increases with temperature.[1][9] Gentle heating to 40-50°C is a safer and often effective approach. Always work in a well-ventilated fume hood and eliminate all potential ignition sources when heating THF.

Q3: Are there any safety concerns with using sonication?

Sonication is a relatively safe procedure. However, prolonged sonication can cause a slight increase in the temperature of the solvent bath. It is good practice to monitor the temperature and use a cooling bath if necessary to prevent the solvent from overheating, especially when working with a volatile solvent like THF.

Q4: Which co-solvent should I choose: DMF, DMSO, or NMP?

All three (DMF, DMSO, and NMP) are excellent polar aprotic solvents that are miscible with THF.[3][4][5][6][7][8] The choice may depend on the specific requirements of your downstream application.

  • DMF is a versatile and commonly used solvent.

  • DMSO is a particularly strong solvent for a wide range of polar compounds.[6]

  • NMP is another effective solvent with a high boiling point.[7][10]

Consider any potential reactivity of these co-solvents in your specific experimental setup. It is recommended to start with a small trial to determine the most effective co-solvent for your needs.

Q5: How do I prepare a stock solution of this compound in a THF/co-solvent mixture?

To prepare a stock solution, first, attempt to dissolve the compound in pure THF using the methods outlined in the troubleshooting guide. If a co-solvent is necessary, add it incrementally to the THF before adding the solute, or add it to the suspension to aid dissolution. Always start with the smallest effective amount of co-solvent to minimize its impact on the overall properties of your solution.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem
Molecular Weight 164.21 g/mol PubChem
Appearance Pale grey powderThermo Fisher Scientific
Melting Point 151-153 °CThermo Fisher Scientific
Solubility in Water Very solubleThermo Fisher Scientific
Solubility in THF Expected to be moderately soluble. Quantitative data not available.Inferred from chemical structure

Experimental Protocols

Protocol 1: Dissolution by Gentle Heating

  • Weigh the desired amount of this compound and add it to a clean, dry flask.

  • Add the calculated volume of THF.

  • Place a magnetic stir bar in the flask and place it on a stirrer hotplate in a fume hood.

  • Begin stirring the suspension at a moderate speed.

  • Gently heat the solution to 40-50°C.

  • Maintain this temperature and continue stirring until the solid is completely dissolved.

  • Allow the solution to cool to room temperature before use.

Safety: Always handle THF in a well-ventilated fume hood. Keep away from open flames and other ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Dissolution by Sonication

  • Prepare a suspension of this compound in THF in a glass vial.

  • Ensure the vial is securely capped but not airtight to avoid pressure buildup.

  • Place the vial in a beaker of water within a bath sonicator. The water level in the bath should be similar to the solvent level in the vial.

  • Turn on the sonicator and sonicate for 15-30 minute intervals.

  • After each interval, visually inspect the solution for undissolved solids.

  • Repeat sonication until the compound is fully dissolved.

  • If the bath water heats up significantly, replace it with cool water.

Protocol 3: Dissolution using a Co-solvent

  • In a graduated cylinder, measure 95% of the final desired volume of THF.

  • Add 5% of the final desired volume of a co-solvent (e.g., DMF, DMSO, or NMP).

  • Mix the solvents thoroughly.

  • Add this solvent mixture to the pre-weighed this compound.

  • Stir the mixture at room temperature.

  • If necessary, combine this method with gentle heating (Protocol 1) or sonication (Protocol 2) to achieve complete dissolution.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Dissolving this compound in THF start Start: Prepare suspension of This compound in THF heat Step 1: Gentle Heating (40-50°C) with stirring start->heat check1 Is the compound fully dissolved? heat->check1 sonicate Step 2: Sonication (15-30 min intervals) check1->sonicate No end_success Success: Compound is dissolved check1->end_success Yes check2 Is the compound fully dissolved? sonicate->check2 cosolvent Step 3: Add Co-solvent (e.g., 5-10% DMF, DMSO, or NMP) check2->cosolvent No check2->end_success Yes check3 Is the compound fully dissolved? cosolvent->check3 check3->end_success Yes end_fail Consider alternative solvent or reformulation check3->end_fail No

Caption: Troubleshooting workflow for dissolving this compound in THF.

References

Preventing degradation of "4-Amino-N,N-dimethylbenzamide" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "4-Amino-N,N-dimethylbenzamide" under acidic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in acidic environments.

Issue Potential Cause Recommended Solution
Low product yield in reactions conducted in acidic media. Degradation of this compound via acid-catalyzed hydrolysis.Monitor the reaction progress closely using HPLC. Consider lowering the reaction temperature or using a milder acid catalyst. If possible, adjust the pH to be as close to neutral as tolerated by the reaction. For prolonged reactions or harsh acidic conditions, consider protecting the 4-amino group.
Appearance of an unexpected peak corresponding to 4-aminobenzoic acid in HPLC analysis. Hydrolysis of the amide bond of this compound.Confirm the identity of the peak by comparing its retention time with a 4-aminobenzoic acid standard. To mitigate hydrolysis, reduce the exposure time to acidic conditions and decrease the temperature. If the acidic condition is for deprotection of another group, ensure minimal necessary acid strength and reaction time.
Inconsistent reaction outcomes. Variability in the extent of degradation due to fluctuations in pH, temperature, or reaction time.Standardize all reaction parameters. Use buffered solutions to maintain a constant pH. Precisely control the temperature using a thermostat-controlled reaction vessel. Ensure accurate timing of the reaction.
Difficulty in isolating the desired product from degradation products. Similar polarities of this compound and its hydrolysis product, 4-aminobenzoic acid, can complicate purification.Optimize chromatographic separation conditions. A gradient elution method in reverse-phase HPLC may be necessary to achieve baseline separation. Alternatively, consider a protection-deprotection strategy for the amino group to alter the polarity of the starting material and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound under acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond. This reaction breaks down this compound into 4-aminobenzoic acid and dimethylamine. The reaction is initiated by the protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[1][2][3][4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. In acidic solutions, the rate of hydrolysis increases as the concentration of hydronium ions (H₃O⁺) increases. Amides are generally more stable at neutral or near-neutral pH.[5]

Q3: At what temperature does the degradation of this compound become significant?

Q4: Are there any specific acids that are more detrimental to the stability of this compound?

A4: Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective catalysts for amide hydrolysis and can cause significant degradation.[1][6] The choice of acid should be carefully considered based on the requirements of the specific reaction. Weaker organic acids may be a less harsh alternative if the reaction conditions permit.

Q5: How can I protect the 4-amino group to prevent side reactions without affecting the amide bond?

A5: The 4-amino group can be protected to prevent its participation in undesired side reactions. A common protecting group for aromatic amines is the tert-butyloxycarbonyl (Boc) group. The Boc group is generally stable under neutral and basic conditions and can be removed with moderate to strong acids. However, care must be taken as the conditions for Boc deprotection can also lead to amide hydrolysis. A detailed experimental protocol for Boc protection is provided below.

Quantitative Data on Amide Hydrolysis

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is limited, the following table presents data for the hydrolysis of N,N-dimethylbenzamide in aqueous sulfuric acid at 100.4°C, which can serve as a reasonable approximation.

H₂SO₄ Concentration (M) Observed Rate Constant (k_obs) x 10⁵ (s⁻¹)
1.021.33
2.044.40
3.069.92
4.0820.2
5.1036.5

Data adapted from studies on the hydrolysis of N,N-dimethylbenzamide.[7]

Experimental Protocols

Protocol 1: Monitoring the Degradation of this compound by HPLC

This protocol outlines a method to quantify the degradation of this compound and the formation of its primary degradation product, 4-aminobenzoic acid.

Materials:

  • This compound

  • 4-Aminobenzoic acid (analytical standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Acidic buffer solution of desired pH (e.g., 0.1 M citrate buffer, pH 3)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 4-aminobenzoic acid in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of this compound in the acidic buffer solution to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the sample solution at the desired temperature (e.g., 50°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the hydrolysis reaction.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Quantify the concentrations of this compound and 4-aminobenzoic acid at each time point using the calibration curves. Calculate the degradation rate of the starting material and the formation rate of the product.

Protocol 2: Boc Protection of the 4-Amino Group

This protocol describes the protection of the 4-amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF.

  • Add triethylamine or DIPEA (1.2 equivalents).

  • Add a solution of Boc₂O (1.1 equivalents) in the same solvent dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination Amide This compound Protonated_Amide Protonated Amide (on Carbonyl Oxygen) Amide->Protonated_Amide + H⁺ H2O H₂O Protonated_Amide->H2O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O H3O+ H₃O⁺ H3O+->Amide Protonated_Intermediate Protonated Intermediate (on Amino Group) Tetrahedral_Intermediate->Protonated_Intermediate Water_nuc H₂O (nucleophile) Water_nuc->Protonated_Amide Carboxylic_Acid 4-Aminobenzoic Acid Protonated_Intermediate->Carboxylic_Acid Amine Dimethylamine Protonated_Intermediate->Amine

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow A Prepare Sample in Acidic Buffer B Incubate at Controlled Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Neutralize to Quench Reaction C->D E Analyze by HPLC D->E F Quantify Degradation E->F

Caption: Workflow for monitoring the degradation of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_HPLC Check HPLC for Degradation Product (4-aminobenzoic acid) Start->Check_HPLC Yes Other_Issue Investigate Other Potential Issues (e.g., reagent purity, side reactions) Start->Other_Issue No Degradation_Confirmed Degradation Confirmed? Check_HPLC->Degradation_Confirmed Optimize Optimize Conditions: - Lower Temperature - Milder Acid - Shorter Reaction Time Degradation_Confirmed->Optimize Yes Degradation_Confirmed->Other_Issue No Protect Consider Protecting Amino Group Optimize->Protect

Caption: Troubleshooting logic for addressing low product yield.

References

Optimizing catalyst loading for cross-coupling with "4-Amino-N,N-dimethylbenzamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing catalyst loading for cross-coupling reactions, with a focus on substrates analogous to "4-Amino-N,N-dimethylbenzamide".

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For new substrates, a loading of 2-3 mol% is often a reasonable initial concentration to ensure the reaction proceeds while avoiding excessive catalyst use.[1] For particularly challenging couplings or less reactive substrates, a higher initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.

Q2: Will increasing the catalyst loading always improve the reaction yield?

Not necessarily. While a higher catalyst loading can sometimes accelerate a slow reaction, excessively high concentrations can lead to undesirable outcomes. These may include the formation of side products, such as homocoupling products, and complications in purifying the final compound due to residual catalyst.[1] Overly high catalyst concentrations can also lead to the formation of "palladium black," which is an indication of catalyst decomposition and loss of catalytic activity.[1] Therefore, optimization is crucial to identify the most efficient catalyst concentration that maximizes yield without promoting side reactions.

Q3: How does the choice of ligand influence the optimal catalyst loading?

The ligand is a critical component of the catalytic system as it stabilizes the active palladium species and modulates its reactivity. Bulky, electron-rich phosphine ligands can stabilize the palladium center, often enabling the use of lower catalyst loadings while maintaining high catalytic activity. The optimal palladium-to-ligand ratio is also a key parameter that should be considered during the optimization process.

Q4: What are the initial indicators that my catalyst loading may be suboptimal?

Key indicators of suboptimal catalyst loading include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products. A visual cue, such as the formation of palladium black, can indicate catalyst decomposition, suggesting that the reaction conditions, including catalyst loading, may need adjustment.[1]

Q5: How do I select the appropriate base for my cross-coupling reaction?

The choice of base is critical and depends on the specific cross-coupling reaction and the functional groups present in the substrates. For base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. For more robust substrates, stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) can lead to higher reaction rates and allow for lower catalyst loadings.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%).
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. The formation of palladium black is a visual indicator of decomposition.[1]Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Use thoroughly degassed solvents.[1]
Inappropriate Ligand or Base: The chosen ligand may not be suitable for the specific transformation, or the base may not be strong enough.Screen a panel of ligands with varying steric and electronic properties. Consider a stronger or more soluble base.[3]
Impure Reagents: Impurities in starting materials, solvents, or base can poison the catalyst.Ensure all reagents are of high purity. Purify starting materials if necessary. Use anhydrous and high-purity solvents.[3]
Formation of Side Products (e.g., Homocoupling) High Catalyst Concentration: Excess catalyst can promote side reactions like the homocoupling of coupling partners.[1]Reduce the catalyst loading. Optimization studies are key to finding the sweet spot between high yield and minimal side products.[1]
Presence of Oxygen: Oxygen can facilitate oxidative homocoupling.Rigorously degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.
Reaction Stalls Before Completion Catalyst Instability: The catalytic species may not be stable over the entire course of the reaction.Consider using a pre-catalyst for more controlled generation of the active species. Increasing the ligand-to-palladium ratio can sometimes improve catalyst stability.[3]
Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the reaction solvent.Screen different solvents or solvent mixtures. For inorganic bases, the addition of a small amount of water can sometimes improve solubility and reactivity.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing catalyst loading for the cross-coupling of a halo-substituted "this compound" analog with an arylboronic acid.

Reaction Scheme:

Materials:

  • Halo-substituted "this compound" analog (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • Reaction Setup: To a set of oven-dried reaction vials equipped with stir bars, add the halo-substituted benzamide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Stock Solutions: Prepare stock solutions of the palladium pre-catalyst and ligand in the reaction solvent.

  • Catalyst/Ligand Addition: Add varying amounts of the catalyst and ligand stock solutions to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Maintain a constant palladium-to-ligand ratio (e.g., 1:2) initially.

  • Solvent Addition: Add enough solvent to each vial to reach the desired reaction concentration (e.g., 0.1 M).

  • Reaction: Place the vials in a pre-heated aluminum block and stir at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, quench the reactions, and analyze the conversion and yield by LC-MS or GC-MS using an internal standard to identify the optimal catalyst loading.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions
Reaction Type Substrate Example Catalyst Loading (mol%) Notes
Suzuki-MiyauraN-Ac/Bn Benzamide3Specific example for a benzamide derivative.[4]
Buchwald-Hartwig AminationGeneral Aryl Halides1 - 2Can be lower with highly active catalyst systems.
Intramolecular C-H Arylation2-Iodo-N-(naphthalen-1-yl)benzamide1 - 10Higher loadings may be needed for C-H activation.
Copper-Catalyzed C-N CouplingAryl Bromides0.5 - 5A palladium-free alternative.[5]
Table 2: Comparison of Bases for Buchwald-Hartwig Amination
Base Advantages Disadvantages
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.[2]Incompatible with many electrophilic functional groups.[2]
LHMDS Allows for the use of substrates with protic functional groups.Air-sensitive and can be incompatible with some functional groups at elevated temperatures.[2]
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate among weak bases.[2]Can be expensive and difficult to stir on a large scale.[2]
K₃PO₄ / K₂CO₃ Excellent functional group tolerance and economically attractive.May require higher catalyst loadings and longer reaction times.[2]

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Prepare Reagents (Substrates, Base, Solvent) B 2. Set up Reaction Vials (Inert Atmosphere) A->B C 3. Prepare Catalyst/Ligand Stock Solutions B->C D 4. Add Reagents and Vary Catalyst Loading C->D E 5. Run Reactions (Controlled Temperature & Time) D->E F 6. Quench and Work-up E->F G 7. Analyze by LC-MS/GC-MS F->G H 8. Identify Optimal Catalyst Loading G->H

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic Troubleshooting Logic for Low-Yield Reactions Start Low Yield or No Reaction Q1 Is the reaction under an inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst/ligand appropriate for the substrate? A1_Yes->Q2 Sol1 Degas solvents and use inert gas (Ar/N2) A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the base appropriate and dry? A2_Yes->Q3 Sol2 Screen different ligands and pre-catalysts A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the catalyst loading optimized? A3_Yes->Q4 Sol3 Screen different bases; ensure base is anhydrous A3_No->Sol3 Sol3->Q3 A4_No No Q4->A4_No No End Reaction Optimized Q4->End Yes Sol4 Systematically vary catalyst loading A4_No->Sol4 Sol4->Q4

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Monitoring Reactions of 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 4-Amino-N,N-dimethylbenzamide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. General Information & Reaction Context

This section covers basic information about the starting material and a representative reaction for context. For the purposes of this guide, we will consider the acylation of this compound with acetyl chloride to form 4-Acetamido-N,N-dimethylbenzamide.

Q1: What are the key properties of this compound?

This compound is a pale grey powder with the molecular formula C₉H₁₂N₂O and a molecular weight of approximately 164.21 g/mol .[1][2][3] It is very soluble in water and serves as a common building block in organic synthesis.[4] Its aromatic ring makes it UV-active, which is essential for TLC visualization.

Q2: Why is it crucial to monitor the progress of this reaction?

Reaction monitoring is essential to:

  • Confirm the consumption of the starting material (this compound).

  • Verify the formation of the desired product (4-Acetamido-N,N-dimethylbenzamide).

  • Identify the presence of any byproducts or intermediates.

  • Optimize reaction conditions, such as reaction time and temperature, to maximize yield and purity.

  • Prevent over-reaction or decomposition of the product.[5]

Representative Reaction: Acylation

G start_material This compound product 4-Acetamido-N,N-dimethylbenzamide start_material->product + Acetyl Chloride reagent Acetyl Chloride side_product HCl

Caption: Acylation of this compound.

II. Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique for qualitatively monitoring reaction progress.[6]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use a silica gel-coated TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Solvent System: Prepare a developing solvent system. A good starting point for this reaction is a 7:3 mixture of Ethyl Acetate:Hexane.

  • Chamber Preparation: Pour the solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber's atmosphere with solvent vapor.[5]

  • Sample Preparation & Spotting:

    • SM (Starting Material): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate).

    • RXN (Reaction Mixture): Take a small aliquot from your reaction and dilute it in the same volatile solvent.

    • CO (Co-spot): Apply a spot of the SM, let it dry, and then spot the RXN directly on top of it.

    • Using a capillary tube, spot each sample onto the starting line, keeping the spots small.

  • Development: Place the TLC plate in the prepared chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[5] Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The starting amine is less polar than the resulting amide product, so it should have a higher Rf value.

Data Presentation: Expected TLC Results
Compound NameExpected Rf (Approx.)UV VisualizationNotes
This compound (SM)~0.6Visible (254 nm)Should disappear as the reaction progresses.
4-Acetamido-N,N-dimethylbenzamide (Product)~0.3Visible (254 nm)Spot should appear and intensify over time.
TLC Troubleshooting Guide

Q: My spots are streaking vertically. What's wrong? A: Streaking can be caused by several factors:

  • Sample Overload: The spotted sample is too concentrated. Try diluting your sample further.

  • High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing.[7]

  • Compound Instability: The compound may be decomposing on the acidic silica gel.[7]

Q: The spots for my starting material and product are very close together (similar Rf values). How can I get better separation? A: This indicates that the polarity of your solvent system is not optimal.

  • To increase separation, you need to change the polarity. In this case, since the product is more polar, using a slightly less polar solvent system (e.g., 8:2 or 9:1 Ethyl Acetate:Hexane) may increase the Rf of the starting material more than the product, improving separation.

  • The cospot is very helpful here. If you see a single elongated spot or two overlapping spots, the separation is poor. If the reaction is complete, the cospot should look like two distinct spots.[7]

Q: I don't see any spots on my TLC plate under the UV lamp. A: This could be due to:

  • Sample is too dilute: Try spotting the same location multiple times, allowing the solvent to dry completely between applications.[5]

  • Compound is not UV-active: While this compound and its product are UV-active, some impurities might not be. If you suspect a non-UV-active compound is present, you can use a stain (e.g., potassium permanganate or iodine) to visualize the spots.

  • Evaporation: If your compound is volatile, it may have evaporated from the plate.[5]

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information, confirming the molecular weight of the compounds present in the reaction mixture.

Experimental Protocol: LC-MS Monitoring
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench the reaction by diluting it significantly in a suitable solvent, typically the mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water).

    • If the solution is cloudy, filter it through a 0.22 µm syringe filter before injection.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5][8]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.[5]

    • Gradient: A typical gradient could be: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.[5]

    • Scan Range: Set the mass spectrometer to scan a range that includes the expected mass-to-charge ratios (m/z) of the starting material and product (e.g., m/z 100-300).

    • Analysis: Monitor the extracted ion chromatograms (EICs) for the [M+H]⁺ ions of your starting material and product.

Data Presentation: Expected LC-MS Results
Compound NameMolecular FormulaExpected [M+H]⁺ (m/z)Expected Retention Time (t_R)
This compoundC₉H₁₂N₂O165.10Later t_R (less polar)
4-Acetamido-N,N-dimethylbenzamideC₁₁H₁₄N₂O₂207.11Earlier t_R (more polar)
LC-MS Troubleshooting Guide

Q: I don't see a peak for my expected product in the chromatogram. A: First, ensure the reaction has actually worked by checking your TLC. If the TLC shows product formation:

  • Check the mass: Verify you are extracting the correct m/z for the protonated molecule [M+H]⁺.

  • Check ionization: Ensure the mass spectrometer is in the correct ionization mode (ESI+ is appropriate here).

  • Signal suppression: Other components in your crude reaction mixture could be suppressing the ionization of your product. Try diluting the sample further.

Q: My chromatographic peaks are broad or tailing. A: This is often a chromatography issue:

  • Column Contamination: Salts or other non-volatile components from the crude reaction mixture may have contaminated the column. Flush the column according to the manufacturer's instructions.[5]

  • Column Degradation: The column may be nearing the end of its lifespan.[5]

  • Inappropriate Mobile Phase: The pH of the mobile phase may not be suitable for your analyte. The addition of 0.1% formic acid is generally effective for providing sharp peaks for basic compounds like this.

Q: The signal intensity for my compound is very low. A: Low signal can result from:

  • Low Concentration: The reaction may have a low conversion, or your sample is too dilute.

  • Dirty Ion Source: The ESI source can become contaminated over time, leading to a significant drop in signal. It may require cleaning.[5]

  • Poor Ionization: Your compound may not ionize well under the current conditions. While ESI+ is standard for amines, ensure all MS parameters are optimized.

IV. Overall Monitoring Workflow

The following diagram illustrates the decision-making process when monitoring a chemical reaction.

G cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis A Ongoing Chemical Reaction B Withdraw Reaction Aliquot A->B C Spot Plate (SM, RXN, CO) B->C F Dilute, Quench & Filter B->F D Develop & Visualize C->D E Qualitative Check: Product Spot Present? SM Spot Diminished? D->E I Interpret Data E->I G Inject & Acquire Data F->G H Quantitative Check: Confirm Product Mass Compare Peak Areas G->H H->I J Is Reaction Complete? I->J K YES: Proceed to Workup & Purification J->K L NO: Continue Reaction & Monitor J->L L->A

Caption: Workflow for reaction monitoring and decision-making.

References

Technical Support Center: Managing Temperature Excursions in Large-Scale 4-Amino-N,N-dimethylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 4-Amino-N,N-dimethylbenzamide. The focus is on the prevention, identification, and management of temperature excursions to ensure reaction safety, product quality, and optimal yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing exothermic events.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
TE-01 Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of reactant addition (e.g., acylating agent) is too high.2. Inadequate cooling capacity of the reactor.3. Initial reaction temperature is too high.4. Accumulation of unreacted reagents followed by a sudden, rapid reaction.1. Immediately cease the addition of all reactants.2. Maximize cooling to the reactor jacket and activate any secondary cooling systems.3. If the temperature continues to rise, prepare for emergency quenching or pressure relief procedures.4. Upon stabilization, cautiously re-evaluate and significantly reduce the reactant addition rate.5. For future reactions, verify the cooling system's efficiency and consider a lower starting temperature.
TE-02 No Initial Temperature Increase, Followed by a Sudden, Sharp Exotherm Accumulation of unreacted starting materials due to a delayed reaction initiation.1. Halt reactant addition immediately.2. Confirm proper mixing and the presence of any necessary catalysts.3. Once the initial exotherm is observed and controlled, restart reactant addition at a much slower rate.4. Ensure a slight, steady exotherm is maintained throughout the addition phase.
TE-03 Gradual, Unintended Temperature Rise Above Setpoint 1. Cooling system is operating at its maximum capacity and cannot handle the heat evolution.2. Fouling of the reactor jacket, reducing heat transfer efficiency.3. Change in ambient temperature affecting cooling efficiency.1. Reduce the rate of reactant addition to decrease the rate of heat generation.2. If possible, lower the temperature of the cooling fluid.3. After the reaction, schedule maintenance to inspect and clean the reactor jacket.4. Consider process modifications to reduce the overall heat load, such as semi-batch feeding.
PQ-01 Low Product Yield and/or High Impurity Profile 1. Sustained operation at elevated temperatures leading to side reactions or product degradation.2. Localized hotspots due to inadequate mixing.3. Decomposition of starting materials or product.1. Review temperature logs to correlate yield/purity with any temperature deviations.2. Optimize the reaction temperature based on small-scale studies.3. Ensure adequate agitation is maintained throughout the reaction.4. Analyze crude product to identify specific impurities and investigate their formation pathways in relation to temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks associated with temperature excursions in the large-scale synthesis of this compound?

A1: The synthesis of this compound, particularly the amidation step, is often exothermic. A temperature excursion can lead to a thermal runaway, where the reaction rate increases exponentially with temperature. This can result in a rapid increase in pressure, potentially exceeding the reactor's limits and leading to a loss of containment, explosion, or fire.[1] Furthermore, elevated temperatures can lead to decreased product yield and the formation of impurities, compromising the quality of the final product.

Q2: How can I assess the thermal hazard of my this compound synthesis?

A2: A thorough thermal hazard assessment is crucial before scaling up any exothermic reaction. Techniques like reaction calorimetry (RC1) and adiabatic calorimetry can provide critical data on the heat of reaction, the rate of heat release, and the potential for a thermal runaway. This information is essential for designing an adequate cooling system and developing safe operating procedures.

Q3: What are the key process parameters to control to prevent a temperature excursion?

A3: The most critical parameters are:

  • Temperature: Maintain the reaction temperature within the validated range.

  • Reactant Addition Rate: Control the rate of addition of the limiting reagent to manage the rate of heat generation.

  • Agitation: Ensure efficient mixing to prevent localized hotspots and ensure uniform heat distribution.

  • Cooling System Performance: Regularly monitor the temperature and flow rate of the cooling medium.

Q4: What immediate actions should be taken in the event of a cooling system failure?

A4: In the event of a cooling system failure, an emergency response plan should be activated immediately. Key steps include:

  • Stop the addition of all reactants.

  • If possible, switch to a backup cooling system.

  • Prepare for emergency quenching by adding a cold, inert solvent if the temperature continues to rise.

  • If pressure builds rapidly, initiate emergency venting procedures to a safe location.[2]

  • Evacuate all personnel from the immediate area.

Q5: How does a minor temperature deviation impact the final product quality?

A5: Even minor, sustained temperature deviations above the optimal range can lead to the formation of byproducts. For amide syntheses, this can include impurities from side reactions or degradation of the desired product. The table below illustrates the potential impact of temperature on yield and purity based on general principles for similar reactions.

Table 1: Illustrative Impact of Temperature on Reaction Outcome

Temperature RangeExpected YieldMain Impurities
Optimal (e.g., 20-30°C)>95%Minimal
Moderate Excursion (e.g., 40-50°C)85-95%Increased levels of process-related impurities.
Significant Excursion (>60°C)<80%Significant product degradation and formation of unidentified byproducts.

Note: The values in this table are illustrative and should be confirmed through experimental studies for the specific process.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on the synthesis of related benzamides and should be optimized and validated for specific large-scale equipment and safety systems.

Materials:

  • 4-Aminobenzoic acid

  • Activating agent (e.g., thionyl chloride, oxalyl chloride)

  • Dimethylamine solution

  • Anhydrous, non-reactive solvent (e.g., toluene, dichloromethane)

  • Quenching agent (e.g., cold inert solvent)

Procedure:

  • Charge the reactor with 4-aminobenzoic acid and the chosen solvent.

  • Cool the reactor to the initial setpoint (e.g., 0-5°C).

  • Slowly add the activating agent while maintaining the temperature within the specified range. The addition should be controlled by a dosing pump interlocked with a temperature probe in the reactor.

  • Age the reaction mixture for the specified time to ensure complete activation.

  • In a separate vessel, prepare the dimethylamine solution.

  • Slowly add the dimethylamine solution to the reactor, carefully controlling the addition rate to maintain the reaction temperature within the optimal range (e.g., 20-25°C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, proceed with the work-up and purification steps.

Protocol 2: Emergency Shutdown Procedure for a Temperature Excursion

Trigger Conditions:

  • Reactor temperature exceeds the high-temperature alarm setpoint.

  • Uncontrolled rise in reactor pressure.

  • Failure of the primary cooling system.

Procedure:

  • IMMEDIATE ACTION:

    • Manually or automatically stop the addition of all reactants.

    • Ensure maximum cooling is applied to the reactor jacket.

    • Alert all personnel in the vicinity and the plant supervisor.

  • ASSESSMENT:

    • Continuously monitor the reactor temperature and pressure.

    • If the temperature continues to rise despite maximum cooling, proceed to the next step.

  • MITIGATION:

    • If the process allows and has been validated, initiate the addition of a pre-determined quenching agent to stop the reaction and absorb heat.

    • If the pressure approaches the emergency relief setpoint, ensure the venting path is clear and prepare for a controlled release.

  • POST-INCIDENT:

    • Once the reactor is stabilized, do not attempt to restart the reaction.

    • Conduct a thorough investigation to determine the root cause of the excursion.

    • Implement corrective and preventive actions before resuming production.

Visualizations

Logical Workflow for Temperature Excursion Management

TemperatureExcursionWorkflow start Temperature Excursion Detected stop_addition Stop All Reactant Feeds start->stop_addition max_cooling Maximize Cooling start->max_cooling assess Assess Temperature and Pressure Trends stop_addition->assess max_cooling->assess stable Temperature Stabilizing? assess->stable vent Prepare for Emergency Venting assess->vent Pressure Rising Rapidly quench Initiate Emergency Quench Protocol stable->quench No, Temp Rising monitor Continue to Monitor stable->monitor Yes secure Secure Reactor and Investigate quench->secure vent->secure monitor->secure

Caption: A logical workflow for responding to a temperature excursion.

Reaction Pathway and Potential Side Reactions

ReactionPathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions (Elevated Temperature) A 4-Aminobenzoic Acid B Activated Intermediate A->B Activation E Polymerization A->E C This compound B->C Amidation with Dimethylamine D Decomposition Products B->D Degradation F Other Impurities B->F C->D Degradation

Caption: Desired reaction pathway and potential side reactions at elevated temperatures.

References

Column chromatography conditions for purifying "4-Amino-N,N-dimethylbenzamide" analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 4-Amino-N,N-dimethylbenzamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of this class of compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound analogs.

Problem 1: Poor Separation of the Target Compound from Impurities

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the mobile phase is crucial for good separation. It is recommended to first perform Thin Layer Chromatography (TLC) to identify an optimal solvent system. Aim for an Rf value of approximately 0.2-0.4 for your target compound to achieve the best separation on the column.[1]
Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w). For more challenging separations, this ratio should be increased.[1]
Improper Column Packing Unevenly packed columns can cause channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation. Ensure the silica gel is packed as a uniform slurry and that the column does not run dry.

Problem 2: The Compound is Tailing or Streaking on the Column

Possible Causes & Solutions:

CauseSolution
Interaction with Acidic Silica Gel The amino group in this compound and its analogs is basic and can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent.
Compound Insolubility If your compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure you choose a solvent system in which your compound is readily soluble.
Presence of Acidic or Basic Impurities Acidic or basic impurities in your crude mixture can interact with the silica gel and affect the chromatography of your target compound.

Problem 3: The Compound Does Not Move from the Origin (Rf ≈ 0)

Possible Causes & Solutions:

CauseSolution
Solvent System is Not Polar Enough Your eluent may not be polar enough to move the compound along the stationary phase. Gradually increase the polarity of your solvent system. For instance, in a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Compound is Highly Polar For very polar compounds that do not move even in highly polar solvent systems, consider using a more aggressive solvent system. A common approach is to use a mixture of dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol.

Problem 4: The Compound Decomposes on the Silica Gel Column

Possible Causes & Solutions:

CauseSolution
Acid Sensitivity of the Compound The acidic nature of silica gel can cause the decomposition of acid-sensitive compounds. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if any degradation occurs.
Use of Deactivated Silica Gel To prevent decomposition, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine before packing the column.
Alternative Stationary Phases Consider using a different stationary phase that is less acidic, such as alumina or an amine-bonded silica phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound analogs?

A good starting point for TLC analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] You can begin with a 7:3 or 8:2 ratio of hexane to ethyl acetate and adjust the polarity based on the observed Rf value of your compound. For more polar analogs, a system of dichloromethane and methanol may be more appropriate.

Q2: How can I prevent my basic amine compound from tailing on a silica gel column?

Tailing of basic compounds on silica gel is a common issue due to the interaction with acidic silanol groups. Adding a small amount of a base to your mobile phase, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide, can help to neutralize these acidic sites and improve the peak shape.

Q3: My compound is very polar and has a low Rf value even with 100% ethyl acetate. What should I do?

If your compound is highly polar, you will need to use a more polar mobile phase. A common strategy is to switch to a solvent system containing methanol. For example, you can try a gradient of dichloromethane with increasing amounts of methanol. For extremely polar basic compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.

Q4: Should I use a gradient or isocratic elution for my purification?

The choice between gradient and isocratic elution depends on the complexity of your sample. If your TLC analysis shows that your target compound is well-separated from impurities with a single solvent system, isocratic elution (using a constant solvent composition) is simpler and sufficient. However, if your sample contains impurities with a wide range of polarities, a gradient elution (where the polarity of the mobile phase is gradually increased) will likely provide a better separation and save time.

Q5: What are some alternative stationary phases to silica gel for purifying basic compounds like this compound analogs?

If you consistently face issues with silica gel, you can consider alternative stationary phases. Alumina (basic or neutral) is a good option for basic compounds as it is less acidic than silica. Amine-functionalized silica is another excellent choice as the basic surface minimizes unwanted interactions with basic analytes. Reversed-phase chromatography using a C18 stationary phase is also a powerful alternative for purifying polar and ionizable compounds.

Data Presentation

The following tables provide examples of column chromatography conditions for this compound and related analogs. Please note that optimal conditions may vary depending on the specific substituents on the analog.

Table 1: Normal-Phase Column Chromatography Conditions

CompoundStationary PhaseMobile Phase / Eluent SystemRf Value (approx.)
This compoundSilica GelHexane / Ethyl Acetate (e.g., 1:1)Data not available
N,N,4-trimethylbenzamideSilica GelHexane / Ethyl Acetate (e.g., 7:3)Data not available
Substituted BenzamidesSilica GelPetroleum Ether / Ethyl Acetate0.2 - 0.4 (recommended)[1]
Polar Aromatic AminesSilica GelDichloromethane / Methanol (with 1-10% of 10% NH4OH in MeOH)Data not available
N-phenylbenzamideSilica GelHexane / Ethyl AcetateData not available

Table 2: Alternative and Modified Chromatography Conditions

Compound TypeStationary PhaseMobile Phase ModifierPurpose
Basic AminesSilica GelTriethylamine (0.1-1%)Reduce peak tailing
Basic AminesSilica GelAmmonium Hydroxide (small amount)Reduce peak tailing
Acid-sensitive compoundsDeactivated Silica GelStandard eluentsPrevent compound degradation
Basic/Polar CompoundsAlumina (Basic or Neutral)Standard eluentsAlternative to silica
Basic/Polar CompoundsAmine-functionalized SilicaStandard eluentsAlternative to silica

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Gently tap the column to remove any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (preferably the eluent).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent, add silica gel to form a free-flowing powder, and remove the solvent by rotary evaporation. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Maintain a constant flow rate and collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting each fraction (or every few fractions) on a TLC plate.

    • Develop the TLC plate in the same solvent system used for the initial analysis.

    • Visualize the spots (e.g., under a UV lamp).

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain your purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A general experimental workflow for the purification of this compound analogs by column chromatography.

troubleshooting_guide Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? Start->Tailing NoMove Compound Not Moving? Start->NoMove Decomp Decomposition? Start->Decomp Solvent Optimize Solvent System (TLC) PoorSep->Solvent Yes LoadRatio Increase Silica:Sample Ratio PoorSep->LoadRatio Yes Repack Repack Column Carefully PoorSep->Repack Yes AddBase Add Base to Eluent (e.g., Triethylamine) Tailing->AddBase Yes CheckSol Check Compound Solubility Tailing->CheckSol Yes IncPolarity Increase Eluent Polarity NoMove->IncPolarity Yes AggressiveSolvent Use More Aggressive Solvent System (e.g., with NH4OH) NoMove->AggressiveSolvent Yes DeactSilica Use Deactivated Silica Decomp->DeactSilica Yes AltStationary Use Alternative Stationary Phase (e.g., Alumina) Decomp->AltStationary Yes

Caption: A troubleshooting decision tree for common issues in the column chromatography of this compound analogs.

References

Impact of base selection on the outcome of "4-Amino-N,N-dimethylbenzamide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-Amino-N,N-dimethylbenzamide." This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of base selection in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where base selection is critical?

A1: The most common and critical reaction is the N-acylation of the primary amino group at the 4-position. This is a type of amide bond formation where this compound acts as the amine nucleophile. Base selection is crucial to facilitate the reaction, prevent side products, and maximize yield.

Q2: Why is the choice of base so important in these reactions?

A2: Base selection is critical for several reasons:

  • Acid Scavenging : Many acylation reactions, especially those using acyl chlorides or anhydrides, produce acidic byproducts (e.g., HCl). A base is required to neutralize this acid, preventing the protonation and deactivation of the primary amine starting material.

  • Deprotonation : In some cases, particularly with less reactive acylating agents, a base may be needed to deprotonate the primary amine, increasing its nucleophilicity.

  • Preventing Side Reactions : An inappropriate base can act as a competing nucleophile, lead to the formation of byproducts, or cause degradation of starting materials or products.[1]

  • Solubility : The base can influence the solubility of reactants and intermediates, affecting the reaction rate and outcome.

Q3: What key properties should be considered when selecting a base for my reaction?

A3: The ideal base should be chosen based on the following properties, with consideration for the specific acylating agent and solvent used:

  • Basicity (pKa) : The base's conjugate acid should have a pKa high enough to effectively neutralize the acid byproduct but not so high that it causes unwanted side reactions. Generally, a pKa between 9 and 13 is suitable for scavenging HCl.

  • Steric Hindrance : Sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) are often preferred. Their bulk prevents them from acting as nucleophiles and competing with the primary amine.

  • Nucleophilicity : The base itself should be a poor nucleophile to avoid reacting with the acylating agent.

  • Solubility : The base and its resulting salt should be soluble in the reaction solvent to ensure a homogeneous reaction, but easily separable from the final product during workup (e.g., soluble in an aqueous phase after an acidic wash).

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Ineffective Acid Scavenging The base may be too weak to neutralize the generated acid, leading to the protonation of the starting amine. Solution: Switch to a stronger base. For example, if pyridine (pKa of conjugate acid ≈ 5.2) is ineffective, consider using triethylamine (TEA, pKa ≈ 10.8) or Diisopropylethylamine (DIPEA, pKa ≈ 10.7).
Base is Not Basic Enough The reaction may require a stronger base to sufficiently deprotonate the amine and increase its nucleophilicity. Solution: Choose a base with a higher pKa. Ensure the chosen base is compatible with other functional groups in the molecule.
Poor Reagent Stoichiometry Inaccurate measurement of the base can lead to either incomplete acid scavenging or excess base causing side reactions. Solution: Ensure accurate measurement of all reactants, including the base. Typically, 1.1 to 1.5 equivalents of base are used for reactions generating one equivalent of acid.[1]
Suboptimal Reaction Conditions The reaction may require different conditions to proceed efficiently. Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can also promote side reactions.[1]
Problem 2: Formation of Multiple Impurities
Possible Cause Recommended Solution
Base Acting as a Nucleophile Less hindered bases like triethylamine can sometimes compete with the primary amine and react with the acylating agent. Solution: Use a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine.
Double Acylation While less common on the already acylated nitrogen, harsh conditions or a very strong base could potentially lead to reactions at other sites. Solution: Use milder conditions and a non-nucleophilic base. Ensure the stoichiometry of the acylating agent is carefully controlled (typically 1.0-1.1 equivalents).
Side Reaction of Activated Carboxylic Acid If using a coupling reagent to activate a carboxylic acid, the activated intermediate can sometimes form a symmetric anhydride if the amine is added too slowly. Solution: Pre-form the activated ester at a lower temperature before adding the amine solution.[1]
Problem 3: Difficult Product Purification
Possible Cause Recommended Solution
Base or its Salt is Difficult to Remove Water-soluble bases like TEA or DIPEA form hydrochloride salts that can typically be removed with an aqueous wash. However, less soluble bases like pyridine might be harder to remove. Solution: During workup, perform an acidic wash (e.g., with 1M HCl) to protonate the excess amine base and its salt, transferring it to the aqueous layer.
Product Interacts with Silica Gel The free amino group on the starting material or the amide product can streak on acidic silica gel during column chromatography. Solution: Deactivate the silica gel by using an eluent system containing a small amount of triethylamine (e.g., 1-3%).[1]

Data Presentation: Comparison of Common Bases

The following table summarizes the properties of bases commonly used in acylation reactions.

BaseAbbreviationStructurepKa (Conjugate Acid)Key Characteristics
Triethylamine TEAEt₃N~10.8Common, inexpensive, moderately hindered, can act as a nucleophile.
Diisopropylethylamine DIPEA, Hünig's Basei-Pr₂NEt~10.7Sterically hindered, non-nucleophilic, widely used to avoid side reactions.
Pyridine PyC₅H₅N~5.2Weakly basic, can act as a nucleophilic catalyst, can be difficult to remove.
2,6-Lutidine C₇H₉N~6.7Sterically hindered, moderately basic, good for sensitive substrates.
Proton Sponge C₁₄H₁₈N₂~12.1Very strong, non-nucleophilic base, but expensive.

Diagrams and Workflows

G start_end start_end process process decision decision output output start Start: Acylation Reaction select_reagents Select Acylating Agent & this compound start->select_reagents select_base Select Base (See Decision Diagram) select_reagents->select_base setup Setup Reaction (Anhydrous Solvent, Inert Atm.) select_base->setup addition Add Base & Amine, Cool in Ice Bath setup->addition add_acyl Slowly Add Acylating Agent addition->add_acyl react Stir at RT (Monitor by TLC/LC-MS) add_acyl->react check_completion Reaction Complete? react->check_completion check_completion->react No, continue stirring workup Aqueous Workup (Acidic/Basic Washes) check_completion->workup Yes purify Purify Crude Product (Recrystallization or Chromatography) workup->purify analyze Analyze Final Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for the acylation of this compound.

G decision decision recommendation recommendation start Start: Choose a Base q1 Is the acylating agent highly reactive (e.g., acyl chloride)? start->q1 q2 Is nucleophilic catalysis desired (and side reactions unlikely)? q1->q2 No q3 Is there a high risk of the base acting as a competing nucleophile? q1->q3 Yes q2->q3 No rec3 A weak, nucleophilic base can be considered. Recommended: Pyridine q2->rec3 Yes rec1 Use a sterically hindered, non-nucleophilic base. Recommended: DIPEA q3->rec1 Yes rec2 A standard amine base is suitable. Recommended: Triethylamine (TEA) q3->rec2 No

Caption: Decision diagram for selecting the appropriate base for your reaction.

reaction_pathways reactant reactant intermediate intermediate product product side_product side_product reagent reagent sub This compound desired_product Desired Product: 4-Acylamino-N,N-dimethylbenzamide sub->desired_product Desired Path acyl Acylating Agent (R-CO-X) acyl->desired_product side_product_1 Side Product: Acylated Base (R-CO-B) acyl->side_product_1 Side Path 1 (Base is Nucleophilic) base Base (B:) base->desired_product Scavenges H-X base->side_product_1

Caption: Desired reaction pathway vs. a common side reaction pathway based on base selection.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a general method for the acylation of the primary amine of this compound using an acyl chloride as the acylating agent and DIPEA as the base.

Materials:

  • This compound

  • Acyl chloride (1.05 equivalents)

  • Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel. If using chromatography, an eluent containing 1% TEA may improve separation.[1]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, HRMS).

References

Validation & Comparative

A Comparative Analysis of 4-Amino-N,N-dimethylbenzamide and 4-aminobenzamide: Reactivity and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-aminobenzamide and 4-Amino-N,N-dimethylbenzamide are structurally related benzamide derivatives with potential applications as pharmacophores, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP). The primary structural difference lies in the substitution of the amide nitrogen, with 4-aminobenzamide being a primary amide and this compound a tertiary amide. This substitution is predicted to have a significant impact on their chemical reactivity, physicochemical properties, and biological activity.

Based on established chemical principles, 4-aminobenzamide, as a primary amide, is expected to be more chemically reactive in nucleophilic acyl substitution reactions compared to the sterically hindered tertiary amide, this compound. In terms of biological activity, both compounds are analogs of known PARP inhibitors. However, the N,N-dimethyl substitution in this compound may influence its binding affinity to the PARP active site and its metabolic stability. This guide provides the necessary experimental frameworks to quantify these differences.

Physicochemical and Structural Comparison

A summary of the key physicochemical properties of this compound and 4-aminobenzamide is presented below. These properties are crucial for understanding their potential pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound4-aminobenzamideData Source
Molecular Formula C₉H₁₂N₂OC₇H₈N₂OPubChem CID: 235527[1], PubChem CID: 76079[2]
Molecular Weight 164.21 g/mol 136.15 g/mol PubChem CID: 235527[1], PubChem CID: 76079[2]
Appearance Pale grey powderWhite crystalline solidThermo Fisher Scientific[3][4], Mallak Specialties Pvt Ltd[5]
Melting Point Not Available181-183 °CSigma-Aldrich[6]
Solubility Very soluble in waterSlightly soluble in water, soluble in diethyl ether and ethanolThermo Fisher Scientific[7], Mallak Specialties Pvt Ltd[5]
logP (Predicted) 0.3-0.4PubChem CID: 235527[1], PubChem CID: 76079[2]
Hydrogen Bond Donors 12PubChem CID: 235527[1], PubChem CID: 76079[2]
Hydrogen Bond Acceptors 11PubChem CID: 235527[1], PubChem CID: 76079[2]

Reactivity Comparison

The primary determinant of the differential reactivity between 4-aminobenzamide and this compound is the nature of the amide group.

  • 4-aminobenzamide (Primary Amide): The presence of two hydrogen atoms on the amide nitrogen makes it more susceptible to nucleophilic attack and hydrolysis. The N-H bonds also allow it to act as a hydrogen bond donor, which can influence its interactions with biological targets and its solubility.

  • This compound (Tertiary Amide): The two methyl groups on the amide nitrogen introduce significant steric hindrance, making the carbonyl carbon less accessible to nucleophiles. This generally results in lower reactivity towards hydrolysis and other nucleophilic acyl substitution reactions compared to primary amides. The absence of N-H bonds means it cannot act as a hydrogen bond donor at the amide group.

The electronic effects of the para-amino group are expected to be similar for both molecules, increasing the electron density of the benzene ring and influencing its reactivity in electrophilic aromatic substitution reactions.

Biological Activity: PARP Inhibition

Both 4-aminobenzamide and its N,N-dimethylated analog are of interest as potential inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, which plays a critical role in DNA repair and cell death pathways. Benzamide and its derivatives are known to act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.

While specific IC₅₀ values for PARP1 inhibition by this compound and a direct comparison with 4-aminobenzamide are not available in the reviewed literature, it is hypothesized that the N,N-dimethyl substitution could impact inhibitory activity. The bulkier dimethylamino group might affect the compound's ability to fit into the nicotinamide-binding pocket of the PARP enzyme. Experimental validation is required to determine the precise inhibitory potency of each compound.

PARP1 Signaling in DNA Repair and Cell Death

The following diagram illustrates the central role of PARP1 in the DNA damage response.

PARP1_Signaling cluster_dna_damage DNA Damage Response cluster_cell_fate Cell Fate Decision cluster_inhibition Mechanism of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes PARP1_inhibited Inhibited PARP1 NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediate Severe_Damage Severe DNA Damage (e.g., from Chemotherapy) PARP1_hyper PARP1 Hyperactivation Severe_Damage->PARP1_hyper NAD_depletion NAD+ / ATP Depletion PARP1_hyper->NAD_depletion AIF_release AIF Release from Mitochondria PARP1_hyper->AIF_release Parthanatos Parthanatos (Programmed Necrosis) NAD_depletion->Parthanatos AIF_release->Parthanatos PARP_Inhibitor 4-aminobenzamide or This compound PARP_Inhibitor->PARP1 competitively inhibits

Caption: Role of PARP1 in DNA repair and cell death, and the mechanism of PARP inhibition.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic profile. Benzamides can undergo various metabolic transformations, including hydroxylation of the aromatic ring and N-dealkylation.

  • 4-aminobenzamide: The primary amino group and the aromatic ring are potential sites for Phase I and Phase II metabolism.

  • This compound: The N,N-dimethyl group is susceptible to N-dealkylation by cytochrome P450 enzymes, which could be a major metabolic pathway. The aromatic ring is also a target for oxidation.

Direct comparative data on the metabolic stability of these two compounds is not currently available. An in vitro metabolic stability assay using human liver microsomes would be necessary to determine their respective half-lives and intrinsic clearance rates.

Experimental Protocols

To facilitate the direct comparison of this compound and 4-aminobenzamide, detailed protocols for key experiments are provided below.

PARP1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against PARP1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The amount of biotinylated histone is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Test compounds (this compound and 4-aminobenzamide) dissolved in DMSO

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in PARP assay buffer.

  • Add 25 µL of the compound dilutions to the wells of the histone-coated plate. Include a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

  • Prepare a PARP1 reaction mix containing PARP1 enzyme and activated DNA in assay buffer.

  • Add 25 µL of the PARP1 reaction mix to each well (except the negative control).

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

PARP_Inhibition_Workflow start Start prepare_reagents Prepare Compound Dilutions and PARP1 Reaction Mix start->prepare_reagents add_reagents Add Compounds and PARP1 Mix to Plate prepare_reagents->add_reagents start_reaction Initiate Reaction with Biotinylated NAD+ add_reagents->start_reaction incubation_1 Incubate at 30°C start_reaction->incubation_1 wash_1 Wash Plate incubation_1->wash_1 add_streptavidin Add Streptavidin-HRP wash_1->add_streptavidin incubation_2 Incubate at RT add_streptavidin->incubation_2 wash_2 Wash Plate incubation_2->wash_2 add_tmb Add TMB Substrate wash_2->add_tmb incubation_3 Incubate in Dark add_tmb->incubation_3 stop_reaction Add Stop Solution incubation_3->stop_reaction read_plate Measure Absorbance at 450 nm stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 Value read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the PARP1 inhibition assay.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of the test compounds.

Principle: The test compound is incubated with human liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t₁/₂) and intrinsic clearance (CLint).

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (this compound and 4-aminobenzamide) dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds and positive control in DMSO.

  • Prepare the incubation mixture by adding the test compound to a suspension of HLMs in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL)).

Metabolic_Stability_Workflow start Start prepare_solutions Prepare Compound and Microsome Solutions start->prepare_solutions pre_incubate Pre-incubate at 37°C prepare_solutions->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction time_points Take Aliquots at Multiple Time Points start_reaction->time_points quench_reaction Quench Reaction with Acetonitrile + IS time_points->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge analyze_supernatant Analyze Supernatant by LC-MS/MS centrifuge->analyze_supernatant calculate_parameters Calculate t1/2 and CLint analyze_supernatant->calculate_parameters end End calculate_parameters->end

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

This guide provides a comparative overview of this compound and 4-aminobenzamide, highlighting their structural differences and the likely implications for their chemical reactivity and biological activity. While a definitive comparison of their PARP inhibitory potency and metabolic stability awaits experimental validation, the provided protocols offer a clear path for researchers to undertake these crucial investigations. The structural and physicochemical data, combined with the theoretical considerations of reactivity, serve as a foundational resource for the rational design and development of novel therapeutic agents based on the benzamide scaffold.

References

The Uncharted Territory of 4-Amino-N,N-dimethylbenzamide as a Negative Control in Cellular Assays: A Guide to Necessary Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ 4-Amino-N,N-dimethylbenzamide as a negative control in cellular assays, a critical knowledge gap exists. Currently, there is no publicly available experimental data validating its use for this purpose. While the compound is commercially available as a chemical intermediate[1][2], its biological effects and potential off-target activities within a cellular context remain uncharacterized. This guide outlines the essential principles of a robust negative control and provides a framework for the experimental validation required before this compound can be confidently used in cellular assays.

Understanding the Role of a Negative Control

A negative control is a crucial component of any cellular assay, establishing a baseline to which the effects of an experimental treatment can be compared[3]. An ideal negative control should be structurally similar to the active compound being tested but devoid of the specific biological activity under investigation[4]. This helps to ensure that the observed effects are due to the specific mechanism of the test compound and not to non-specific chemical or physical effects on the cells[5].

Commonly used negative controls include:

  • Vehicle Control: The solvent in which the test compound is dissolved (e.g., DMSO, saline)[6].

  • Inactive Enantiomers or Isomers: A stereoisomer of the active compound that does not bind to the target.

  • Structurally Related but Inactive Analogs: A molecule with a similar chemical scaffold to the active compound but lacking the key functional groups required for biological activity[4].

  • Scrambled Peptides or siRNA: In assays involving peptides or RNA interference, a sequence with the same composition but a randomized order is used.

The Case for this compound: A Hypothesis Awaiting Validation

Without a known active counterpart or defined biological target, the rationale for using this compound as a negative control is speculative. It is possible that it is being considered as a control for a structurally related active compound. However, without this context, its suitability cannot be assumed.

A Roadmap for Validation: Essential Experimental Protocols

To establish this compound as a reliable negative control, a series of rigorous validation experiments are necessary. The following protocols outline a recommended approach:

Cytotoxicity and Proliferation Assays

Objective: To determine the concentration range at which this compound exhibits no effect on cell viability or proliferation.

Methodology:

  • Cell Lines: Select a panel of cell lines relevant to the intended assays, including both rapidly dividing and quiescent cell types.

  • Assay: Employ a standard cytotoxicity assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a dose-response curve of this compound (e.g., from 1 nM to 100 µM). Include a vehicle-only control.

    • Incubate for a period relevant to the intended application (e.g., 24, 48, and 72 hours).

    • Measure cell viability according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. The concentration range with no significant effect on viability would be considered for use as a negative control.

Global Gene Expression Profiling (Transcriptomics)

Objective: To assess whether this compound induces significant changes in global gene expression.

Methodology:

  • Treatment: Treat a relevant cell line with the highest non-toxic concentration of this compound determined from the cytotoxicity assays, alongside a vehicle control.

  • RNA Extraction and Sequencing: After a relevant incubation period (e.g., 24 hours), extract total RNA and perform RNA sequencing (RNA-Seq).

  • Data Analysis: Analyze the RNA-Seq data for differentially expressed genes between the this compound-treated and vehicle-treated cells. An ideal negative control would induce minimal to no changes in gene expression.

Target-Specific and Pathway Analysis

Objective: To investigate if this compound has off-target effects on common signaling pathways.

Methodology:

  • Assays: Utilize reporter gene assays (e.g., for NF-κB, AP-1, or STAT3 signaling pathways) or Western blotting for key signaling proteins (e.g., phosphorylated forms of ERK, Akt, or p38).

  • Procedure:

    • Treat cells with this compound at the highest non-toxic concentration.

    • For reporter assays, measure the reporter gene activity.

    • For Western blotting, prepare cell lysates and probe for the activation status of key signaling proteins.

  • Data Analysis: Compare the results from the treated cells to the vehicle control. No significant activation or inhibition of these pathways would support its use as a negative control.

Hypothetical Data Presentation for Validation

The following tables illustrate how quantitative data from these validation studies could be presented.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineIC50 (µM) after 48h Treatment
HeLa> 100
HEK293> 100
A549> 100
Jurkat> 100

This hypothetical data would suggest that this compound is not cytotoxic up to 100 µM.

Table 2: Summary of Transcriptomic Analysis

TreatmentNumber of Differentially Expressed Genes (Fold Change > 2, p < 0.05)
Vehicle Control0
This compound (10 µM)5

This hypothetical data would indicate a minimal impact on global gene expression.

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflow for validating a negative control and a generic signaling pathway that could be assessed for off-target effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Decision A Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B Determine Non-Toxic Concentration Range A->B C Global Gene Expression Profiling (RNA-Seq) B->C D Signaling Pathway Analysis (Reporter Assays, Western Blot) B->D E Evaluation of Inertness C->E D->E F Accept as Negative Control E->F G Reject as Negative Control E->G

Caption: Experimental workflow for validating a candidate negative control compound.

G A External Stimulus B Receptor A->B Binding C Kinase Cascade B->C Activation D Transcription Factor C->D Phosphorylation E Gene Expression D->E Transcription

Caption: A generic signaling pathway to assess for off-target effects.

Conclusion and Recommendations

The use of this compound as a negative control in cellular assays is currently not supported by scientific literature. Before it can be adopted for this purpose, researchers must undertake a thorough validation process to confirm its biological inertness at the concentrations to be used. The experimental framework provided in this guide offers a starting point for such a validation. In the absence of this data, researchers are strongly advised to use well-established negative controls appropriate for their specific assay and experimental question. The principles of rigorous scientific practice demand that all components of an assay, including the controls, are well-characterized and validated.

References

Unambiguous Structural Confirmation of 4-Amino-N,N-dimethylbenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of the product "4-Amino-N,N-dimethylbenzamide," alongside alternative spectroscopic methods. Experimental data and detailed protocols are provided to support the objective comparison of these techniques.

While a definitive crystal structure for this compound is not publicly available, this guide utilizes the crystallographic data of the closely related parent compound, N,N-dimethylbenzamide, as a comparative benchmark. This allows for a thorough evaluation of the capabilities of X-ray crystallography against other common analytical methods for structural elucidation.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The unequivocal determination of a molecule's solid-state structure is most reliably achieved through single-crystal X-ray diffraction. However, other spectroscopic techniques provide valuable and often complementary information. The following table summarizes the key performance indicators of these methods in the context of characterizing this compound and its analogues.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputAmbiguity
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.High-quality single crystal (typically 0.1-0.5 mm).Low to MediumUnambiguous for crystalline solids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry in solution.Soluble sample (mg scale).HighCan be ambiguous for complex structures without 2D NMR; does not provide solid-state conformation.
Infrared (IR) Spectroscopy Presence of functional groups.Solid or liquid sample (µg to mg scale).HighProvides limited structural detail; primarily for functional group identification.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.Small amount of sample (µg to ng scale).HighDoes not provide stereochemical or conformational information; isomers can be difficult to distinguish.

Experimental Data

X-ray Crystallography Data for a Reference Compound: N,N-Dimethylbenzamide

As a proxy for this compound, the crystallographic data for N,N-dimethylbenzamide provides a clear example of the detailed structural information obtainable from this technique.

ParameterN,N-Dimethylbenzamide
CCDC Number168512[1]
Molecular FormulaC₉H₁₁NO[1]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.334(2)
b (Å)9.971(2)
c (Å)8.019(2)
β (°)96.23(3)
Volume (ų)822.3(3)
Z4
Spectroscopic Data for this compound

The following data has been reported for this compound and is crucial for its initial characterization and for complementing X-ray diffraction data.

TechniqueObserved Data
¹³C NMR Spectral data available, indicating the carbon framework.[2][3]
GC-MS Mass spectral data available, confirming the molecular weight and fragmentation pattern.[2][3]

Experimental Protocols

Single-Crystal X-ray Diffraction of a Small Organic Molecule

This protocol outlines the typical steps for the structural determination of a small organic molecule like this compound.

1. Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

  • Employ a slow evaporation or slow cooling method to encourage the formation of single crystals. Vapor diffusion (a less polar solvent diffusing into a solution of the compound in a more polar solvent) is also a common technique.

  • Ideal crystals should be well-formed, clear, and typically between 0.1 and 0.5 mm in each dimension.

2. Crystal Mounting and Data Collection:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

  • A diffraction pattern is collected for each orientation of the crystal.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

  • The final refined structure provides accurate bond lengths, bond angles, and other geometric parameters.

Visualizations

Experimental_Workflow Experimental Workflow for Structural Confirmation cluster_synthesis Sample Preparation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis & Purification of This compound Crystal_Growth Crystal Growth Synthesis->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structural Confirmation Structure_Refinement->Final_Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Caption: Workflow for structural confirmation of this compound.

Logic_Diagram Logical Flow for Selecting an Analytical Technique Start Need for Structural Information Question1 Is the sample crystalline? Start->Question1 Question2 Is detailed 3D structural information (bond angles, lengths, stereochemistry) in the solid state required? Question1->Question2 Yes Question3 Is information on atomic connectivity and solution conformation sufficient? Question1->Question3 No Question2->Question3 No Xray Single-Crystal X-ray Diffraction Question2->Xray Yes Question4 Is confirmation of molecular weight and formula sufficient? Question3->Question4 No NMR NMR Spectroscopy Question3->NMR Yes Question5 Is identification of functional groups sufficient? Question4->Question5 No MS Mass Spectrometry Question4->MS Yes IR IR Spectroscopy Question5->IR Yes End Technique Selected Question5->End No (Re-evaluate needs) Xray->End NMR->End MS->End IR->End

Caption: Decision-making flow for selecting a structural analysis technique.

References

Purity Assessment of Synthesized "4-Amino-N,N-dimethylbenzamide" by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of "4-Amino-N,N-dimethylbenzamide," a key building block in medicinal chemistry. We present a detailed HPLC method, compare it with alternative analytical techniques, and provide hypothetical experimental data to illustrate the methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry standard for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.

Potential Impurities:

Based on common synthetic routes for similar aromatic amides, potential impurities in synthesized this compound may include:

  • Impurity A (Starting Material): 4-Aminobenzoic acid

  • Impurity B (Reagent): Dimethylamine

  • Impurity C (Side-product): 4-Nitro-N,N-dimethylbenzamide (if the synthesis involves reduction of a nitro group)

  • Impurity D (Degradation Product): 4-Hydroxy-N,N-dimethylbenzamide (resulting from hydrolysis or oxidation)

Table 1: Hypothetical HPLC Purity Analysis of a Synthesized Batch of this compound

CompoundRetention Time (min)Peak Area% Area
Impurity A (4-Aminobenzoic acid)2.515,0000.5
Impurity B (Dimethylamine)Not retained/Void--
Impurity C (4-Nitro-N,N-dimethylbenzamide)6.830,0001.0
This compound 5.2 2,910,000 97.0
Impurity D (4-Hydroxy-N,N-dimethylbenzamide)4.145,0001.5

Experimental Protocols

HPLC Method for Purity Assessment

This protocol is adapted from established methods for similar aromatic amines and amides.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic acid (ACS Grade)

  • This compound reference standard

  • Reference standards for potential impurities (if available)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 10 minutes, then hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (at the initial gradient composition) to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1 mg/mL) hplc_system HPLC System (C18 Column, UV Detector) prep_standard->hplc_system Inject prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system Inject run_analysis Inject Samples & Run Gradient hplc_system->run_analysis integrate_peaks Integrate Peak Areas run_analysis->integrate_peaks calculate_purity Calculate % Area Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a compound and to ensure the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 30 minutes.

  • Alkaline Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

After exposure to each stress condition, the samples are prepared and analyzed by the HPLC method described above to identify and quantify any degradation products.

Alternative Purity Assessment Techniques

While HPLC is the primary method, other techniques can provide complementary or confirmatory data.

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative, well-established, and robust.Requires reference standards for impurity identification, can be time-consuming.
Quantitative NMR (qNMR) Measures the molar concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.Highly accurate and precise, does not require a reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer, can be complex to set up.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, short analysis times, low solvent consumption.Lower sensitivity for some compounds, can have reproducibility challenges.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for impurity identification, highly sensitive and specific.Higher cost and complexity compared to HPLC-UV.

Workflow for Method Selection:

Method_Selection start Purity Assessment Required is_routine Routine QC? start->is_routine is_id_needed Impurity Identification Needed? is_routine->is_id_needed No hplc Use Validated HPLC Method is_routine->hplc Yes is_orthogonal_needed Orthogonal Method Needed? is_id_needed->is_orthogonal_needed No lcms Use LC-MS is_id_needed->lcms Yes is_orthogonal_needed->hplc No qnmr_ce Consider qNMR or CE is_orthogonal_needed->qnmr_ce Yes

Caption: Decision workflow for selecting a purity assessment method.

Conclusion

For routine quality control of synthesized "this compound," a validated reversed-phase HPLC method offers a robust, reliable, and sensitive approach for purity determination.[1] For comprehensive characterization, especially during process development and for impurity identification, coupling HPLC with mass spectrometry (LC-MS) is highly recommended. Alternative techniques such as qNMR and Capillary Electrophoresis serve as powerful orthogonal methods for confirmatory analysis and can be particularly useful when reference standards for impurities are unavailable or when dealing with complex sample matrices. The choice of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of the impurities being monitored.

References

Cross-reactivity profile of "4-Amino-N,N-dimethylbenzamide" derivatives in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of a series of benzamide derivatives in kinase assays. Due to the limited availability of comprehensive public data on "4-Amino-N,N-dimethylbenzamide" derivatives, this report utilizes experimental data from a closely related class of compounds: 4-(Arylaminomethyl)benzamide derivatives. This information serves as a valuable surrogate for understanding the potential kinase interaction landscape of this structural class.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of a selection of 4-(Arylaminomethyl)benzamide derivatives against a panel of eight receptor tyrosine kinases. The data, derived from a study by S. A. F. Rostom et al., showcases the percentage of kinase activity inhibition at a 10 nM concentration of the respective compounds.[1]

Compound IDEGFRHER-2HER-4IGF1RInsRKDR (VEGFR2)PDGFRαPDGFRβ
10 65%28%75%35%21%48%45%38%
11 91%45%88%42%33%35%55%48%
13 92%52%90%48%38%42%62%55%
18 48%22%68%28%18%25%67%58%
20 55%25%72%32%24%32%77%65%
22 21%15%45%18%12%16%35%28%
24 35%18%55%22%15%22%42%35%
28k 42%20%65%25%16%28%48%41%
28l 38%16%62%23%14%26%46%39%

Experimental Protocols

The kinase inhibition data presented was obtained using the following methodology:

In Vitro Kinase Inhibition Assay (Kinase-Glo Plus) [1]

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP correlates with kinase activity.

  • Materials:

    • Recombinant human tyrosine kinases (EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, PDGFRβ)

    • Test compounds (4-(Arylaminomethyl)benzamide derivatives)

    • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

    • ATP

    • Appropriate kinase substrates

    • Assay buffer

    • 96-well plates

  • Procedure:

    • The test compounds were dissolved in DMSO to create stock solutions.

    • In a 96-well plate, the recombinant kinase, the appropriate substrate, and the assay buffer were added to each well.

    • The test compounds were added to the wells at a final concentration of 10 nM. Control wells containing DMSO without the test compound were also prepared.

    • The kinase reaction was initiated by the addition of ATP.

    • The plate was incubated at a controlled temperature for a specified period to allow the kinase reaction to proceed.

    • Following incubation, the Kinase-Glo® Plus reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a luminescent signal.

    • The luminescence was measured using a plate reader.

    • The percentage of kinase inhibition was calculated by comparing the luminescence signal of the wells containing the test compounds to the control wells.

Signaling Pathways and Experimental Workflow

To provide a broader context for the presented data, the following diagrams illustrate the key signaling pathways of the targeted kinases and the experimental workflow.

experimental_workflow Experimental Workflow: Kinase-Glo Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_plate Prepare 96-well plate add_kinase Add Kinase, Substrate, and Buffer prep_plate->add_kinase add_compound Add Test Compound (10 nM) or DMSO (Control) add_kinase->add_compound initiate_reaction Initiate reaction with ATP add_compound->initiate_reaction incubate Incubate at constant temperature initiate_reaction->incubate add_reagent Add Kinase-Glo Plus Reagent incubate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence calculate_inhibition Calculate % Inhibition measure_luminescence->calculate_inhibition

Experimental Workflow for Kinase Inhibition Assay

EGFR_Signaling EGFR/HER2 Signaling Pathway ligand EGF/TGF-α egfr EGFR/HER2 Dimerization & Autophosphorylation ligand->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation VEGFR_PDGFR_Signaling VEGFR/PDGFR Signaling Pathway ligand VEGF/PDGF receptor VEGFR/PDGFR Dimerization & Autophosphorylation ligand->receptor plc PLCγ receptor->plc pi3k PI3K receptor->pi3k dag DAG plc->dag pkc PKC dag->pkc angiogenesis Angiogenesis, Migration, Permeability pkc->angiogenesis akt AKT pi3k->akt akt->angiogenesis IGF1R_InsR_Signaling IGF1R/InsR Signaling Pathway ligand IGF-1/Insulin receptor IGF1R/InsR Dimerization & Autophosphorylation ligand->receptor irs IRS Proteins receptor->irs pi3k PI3K irs->pi3k ras RAS/MAPK Pathway irs->ras akt AKT pi3k->akt metabolism Metabolism, Growth, Survival akt->metabolism ras->metabolism

References

Navigating the Landscape of FTO Inhibition: A Comparative Guide to 4-Amino-N,N-dimethylbenzamide Analogs and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the Fat Mass and Obesity-Associated (FTO) protein, a key regulator of RNA methylation, is a critical frontier in therapeutic development. This guide provides a comparative analysis of small molecule inhibitors related to the 4-Amino-N,N-dimethylbenzamide scaffold, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate them.

The FTO protein, an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase, plays a pivotal role in post-transcriptional gene regulation by demethylating N6-methyladenosine (m6A) in mRNA.[1] Its dysregulation is implicated in a range of diseases, including cancer, obesity, and metabolic disorders, making it a compelling therapeutic target.[1][2] This guide focuses on the SAR of compounds featuring the N,N-dimethylbenzamide moiety and other related structures, providing a valuable resource for the rational design of novel FTO inhibitors.

Comparative Analysis of FTO Inhibitor Potency

The following table summarizes the in vitro inhibitory activity of a series of pyridine-based FTO inhibitors, including an analog containing the N,N-dimethyl amide-phenyl group. This data, derived from a structure-based design study, highlights the impact of substitutions at the C-6 position of the pyridine core on FTO inhibition.

Compound IDC-6 SubstituentFTO IC50 (μM)
14a p-nitrophenyl0.08
14b p-nitropyridinyl0.33
14h N-methyl amide-phenyl0.43
14d amine-pyridyl0.8
14g ester0.9
14i N-dimethyl amide-phenyl 1.4
14c amine-phenyl5.1
14f benzoic acid15.2
14e naphthylamine26
Data sourced from a study on structure-based design of selective FTO inhibitors.[3][4]

The SAR data reveals that electron-withdrawing groups, such as the p-nitrophenyl on compound 14a , lead to the most potent inhibition. The N,N-dimethyl amide-phenyl substituent in compound 14i results in moderate potency, suggesting that while the amide moiety is tolerated, further optimization is needed to enhance inhibitory activity.[3][4]

Experimental Protocols for FTO Inhibition Assays

The evaluation of FTO inhibitors typically involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed protocols for key experiments.

In Vitro FTO Inhibition Assay

This assay is designed to determine the in vitro potency of a compound against the FTO enzyme.[5]

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.[5]

  • Recombinant human FTO protein.[5]

  • m6A-containing single-stranded RNA or DNA oligonucleotide substrate.[5]

  • Test inhibitor dissolved in DMSO.[5]

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer.[5]

  • Add 1 µL of the test inhibitor at various concentrations.[5]

  • Add 25 µL of a solution containing the FTO enzyme and the m6A-substrate.[5]

  • Incubate the plate at 37°C for 1 hour.[5]

  • Detection: The amount of demethylated product can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.[5]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Cellular m6A Quantification

This assay measures the global m6A levels in cells treated with an FTO inhibitor.

Procedure:

  • Treat cells (e.g., acute myeloid leukemia (AML) cell lines) with the test inhibitor at various concentrations for a specified time.

  • Isolate mRNA from the treated cells.

  • Quantify global m6A levels using methods such as m6A dot blot or LC-MS/MS.[6]

Cell Viability Assay

This assay assesses the effect of an FTO inhibitor on cell proliferation.[5]

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.[5]

  • Treat the cells with various concentrations of the FTO inhibitor and a vehicle control (DMSO) for 48-72 hours.[5]

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of FTO inhibition, the following diagrams are provided.

FTO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_buffer Prepare Assay Buffer mix Mix Buffer, Inhibitor, FTO, and Substrate prep_buffer->mix prep_reagents Prepare Reagents (FTO, Substrate, Inhibitor) prep_reagents->mix incubate Incubate at 37°C mix->incubate detect Detect Demethylated Product (e.g., LC-MS) incubate->detect analyze Calculate IC50 detect->analyze

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against FTO.

FTO_Signaling_Pathway cluster_rna_mod RNA Methylation Cycle cluster_fto FTO Action cluster_downstream Downstream Effects mRNA mRNA METTL3_14 Writer Complex (METTL3/14) m6A_mRNA m6A-mRNA FTO FTO Protein m6A_mRNA->FTO Substrate Gene_Expression Altered Gene Expression (e.g., MYC, RARA) m6A_mRNA->Gene_Expression Impacts Stability & Translation METTL3_14->m6A_mRNA Methylation FTO->mRNA Demethylation Inhibitor FTO Inhibitor (e.g., this compound analog) Inhibitor->FTO Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Response

Caption: Overview of the FTO signaling pathway and the impact of its inhibition on gene expression.

References

A Head-to-Head Comparison of 4-Amino-N,N-dimethylbenzamide and Other Aniline Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, aniline and its derivatives are foundational building blocks for the synthesis of a vast array of pharmaceutical compounds. Their versatility in forming carbon-nitrogen and carbon-carbon bonds makes them indispensable synthons. However, the inherent properties of the aniline scaffold, particularly its metabolic instability and potential for toxicity, necessitate a careful selection of derivatives for drug development. This guide provides a head-to-head comparison of 4-Amino-N,N-dimethylbenzamide with two other commonly used aniline building blocks: the electron-rich p-toluidine and the electron-poor p-chloroaniline . This objective analysis, supported by experimental data and protocols, aims to equip researchers with the critical information needed to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The electronic nature of the substituent on the aniline ring significantly influences the molecule's physicochemical properties, which in turn affect its reactivity, solubility, and pharmacokinetic profile. The table below summarizes key properties of this compound, p-toluidine, and p-chloroaniline.

PropertyThis compoundp-Toluidinep-Chloroaniline
Molecular Formula C₉H₁₂N₂OC₇H₉NC₆H₆ClN
Molecular Weight 164.20 g/mol [1]107.15 g/mol 127.57 g/mol
Melting Point 151-154 °C[2]43-45 °C69.5-72.5 °C
Boiling Point 348.0 °C (Predicted)[2]200 °C232 °C
pKa (of conjugate acid) 2.66 (Predicted)[2]5.093.98
Water Solubility Very soluble[2][3]Poorly soluble[4]Very slightly soluble

The N,N-dimethylbenzamide group in this compound is an electron-withdrawing group, which is reflected in its lower predicted pKa compared to the electron-donating methyl group in p-toluidine. This difference in basicity has significant implications for the nucleophilicity and reactivity of the amino group.

Reactivity Profile: A Tale of Three Anilines

The utility of an aniline building block is largely defined by its reactivity in key synthetic transformations. Here, we compare the expected performance of our three selected anilines in two fundamental reactions in drug discovery: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation

The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis. The nucleophilicity of the aniline nitrogen is a critical factor in the rate and success of this reaction.

General Reactivity Trend: The nucleophilicity of the amino group is directly related to its basicity. Therefore, the expected order of reactivity in amide bond formation is:

p-Toluidine > this compound > p-Chloroaniline

The electron-donating methyl group in p-toluidine increases the electron density on the nitrogen atom, making it a stronger nucleophile. Conversely, the electron-withdrawing chloro and N,N-dimethylbenzamide groups decrease the nucleophilicity of the amino group. For particularly unreactive anilines, stronger coupling agents or more forcing reaction conditions may be necessary to achieve good yields.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for creating carbon-carbon bonds, often used to link aromatic systems. For haloaniline substrates, the reactivity is primarily governed by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

General Reactivity Trend (for corresponding bromoanilines): The electronic nature of the para-substituent can influence the rate of the Suzuki coupling. Electron-donating groups can increase the electron density of the aromatic ring, which can sometimes slow down the oxidative addition step. Conversely, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition.

Expected Reactivity Order:

p-Chloroaniline (as bromo-derivative) ≈ this compound (as bromo-derivative) > p-Toluidine (as bromo-derivative)

While direct comparative kinetic data for these specific substrates is scarce, Hammett plot analyses of similar reactions suggest that electron-withdrawing groups generally accelerate the rate of Suzuki-Miyaura reactions.[2][6]

Metabolic Stability and Toxicity: A Critical Consideration

A significant drawback of using aniline-based building blocks in drug discovery is their propensity for metabolic oxidation, which can lead to the formation of reactive and potentially toxic metabolites.[7][8][9][10] The primary mechanism of aniline-induced toxicity is the formation of methemoglobin, which impairs oxygen transport in the blood.[6]

Metabolic Pathways of Anilines

Aniline Aniline N_Hydroxylation N-Hydroxylation (CYP450) Aniline->N_Hydroxylation Metabolism Nitroso Nitroso Intermediate N_Hydroxylation->Nitroso QuinoneImine Quinone Imine (Reactive Metabolite) Nitroso->QuinoneImine Methemoglobin Methemoglobin Formation QuinoneImine->Methemoglobin Toxicity Toxicity Methemoglobin->Toxicity cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Carboxylic_Acid->Stirring Aniline Aniline Derivative (1.1 eq) Aniline->Stirring Coupling_Agent Coupling Agent (e.g., HATU, 1.2 eq) Coupling_Agent->Stirring Base Base (e.g., DIPEA, 2.0 eq) Base->Stirring Solvent Solvent (e.g., DMF) Solvent->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Amide Product Purify->Product Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Trans Transmetalation (R'-B(OH)₂, Base) PdII_Trans->Pd0 Reductive Elimination Product Ar-R' PdII_Trans->Product

References

Validating On-Target Activity: A Comparative Guide for a "4-Amino-N,N-dimethylbenzamide"-Based p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the on-target activity of a novel investigational agent, "4-Amino-N,N-dimethylbenzamide"-based inhibitor (designated here as Inhibitor-X), hypothetically targeting the p38 mitogen-activated protein kinase (MAPK). The guide offers an objective comparison with established p38 MAPK inhibitors, supported by experimental data and detailed methodologies to aid in preclinical research and drug development.

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant therapeutic target.[1]

Comparative Performance of p38 MAPK Inhibitors

The on-target activity of p38 MAPK inhibitors is primarily assessed by their ability to inhibit the kinase activity of p38 isoforms and suppress the downstream inflammatory signaling cascade.

Data Presentation: Biochemical Potency of p38 MAPK Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Inhibitor-X in comparison to well-characterized p38 MAPK inhibitors. Lower IC50 values indicate higher potency.

InhibitorTarget Isoform(s)IC50 (nM)
Inhibitor-X (Hypothetical) p38α15
TAK-715p38α, p38β7.1, 200[2][3]
SB203580p38α, p38β250, 500[4]
Losmapimodp38α, p38β~7.9 (pKi 8.1), ~25 (pKi 7.6)[5][6]
Data Presentation: Cellular Activity of p38 MAPK Inhibitors

This table presents the IC50 values for the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in cellular assays, a key downstream consequence of p38 MAPK activation.[1]

InhibitorCellular AssayCell LineIC50 (nM)
Inhibitor-X (Hypothetical) LPS-induced TNF-α releaseTHP-160
TAK-715LPS-induced TNF-α releaseTHP-148[2][3]
SB203580-THP-1300-500[7]
LosmapimodLPS-stimulated TNF-α releaseHuman PBMCs27[8]

Mandatory Visualization

p38 MAPK Signaling Pathway

p38_MAPK_Signaling_Pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors inflammatory_response Inflammatory Response (e.g., TNF-α, IL-1β production) downstream_kinases->inflammatory_response transcription_factors->inflammatory_response

Caption: The p38 MAPK signaling cascade initiated by external stimuli.

Experimental Workflow for Inhibitor Validation

experimental_workflow start Start: Novel Inhibitor Synthesis biochemical_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->biochemical_assay ic50_determination Determine IC50 Value biochemical_assay->ic50_determination cellular_assay Cellular Assay (e.g., Western Blot for p-ATF2 or TNF-α ELISA) ic50_determination->cellular_assay ec50_determination Determine EC50 Value cellular_assay->ec50_determination selectivity_profiling Kinome Selectivity Profiling ec50_determination->selectivity_profiling off_target_analysis Analyze Off-Target Effects selectivity_profiling->off_target_analysis in_vivo In Vivo Efficacy Studies off_target_analysis->in_vivo

References

A Comparative Guide to the Metabolic Stability of 4-Amino-N,N-dimethylbenzamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic lability is therefore a cornerstone of modern drug discovery, enabling the prioritization of compounds with favorable in vivo properties. This guide provides a comparative framework for assessing the metabolic stability of compounds containing the 4-Amino-N,N-dimethylbenzamide scaffold. We will explore common metabolic pathways, present comparative stability data for analogous structures, and provide detailed experimental protocols for key in vitro assays.

Predicted Metabolic Profile of Benzamide Scaffolds

Compounds featuring the N,N-dimethylbenzamide moiety are susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[3] The most common pathways include:

  • N-Demethylation: The primary metabolic route often involves the oxidative removal of one or both methyl groups from the tertiary amide.[4] This process typically proceeds through an unstable N-hydroxymethyl intermediate, which then decomposes to yield the corresponding N-methylbenzamide and formaldehyde.[4][5]

  • Aromatic Hydroxylation: While less common for this specific scaffold, hydroxylation of the benzene ring is a potential metabolic pathway for many aromatic compounds.

  • Bioactivation of the Aryl Amine: The 4-amino group introduces a potential liability for bioactivation. Aromatic amines can undergo N-oxidation to form reactive hydroxylamine and nitroso intermediates, which can covalently bind to macromolecules, a process associated with idiosyncratic toxicity.

Comparative Metabolic Stability Data

Table 1: In Vitro Metabolic Stability of Benzamide Analogs in Human Liver Microsomes

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Data Source
Analog 1 2-(3-fluorophenethoxy)-5-morpholinobenzamide13.9125.1[6]
Analog 2 5-bromo-2-(3-fluorophenethoxy)benzamide29.558.9[6]
Analog 3 2-(3-fluorophenethoxy)-5-methylbenzamide43.639.7[6]
Analog 4 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide57.829.9[6]

Disclaimer: The data presented is for analogous benzamide structures and should be used as a predictive guide. Experimental determination of metabolic stability for the specific compound of interest is highly recommended.

Potential Metabolic Pathways of this compound

The diagram below illustrates the predicted metabolic pathways for the this compound scaffold based on established biotransformation reactions for similar chemical moieties.

Parent This compound N_demethyl N-demethylation (CYP-mediated) Parent->N_demethyl N_hydroxy N-hydroxylation (CYP-mediated) Parent->N_hydroxy + [O] Metabolite3 N-hydroxymethyl Intermediate N_demethyl->Metabolite3 + [O] Bioactivation Bioactivation N_hydroxy->Bioactivation Reactive Metabolite (e.g., Hydroxylamine) Metabolite1 4-Amino-N-methylbenzamide N_demethyl_2 Further N-demethylation Metabolite1->N_demethyl_2 Metabolite2 4-Amino-benzamide Metabolite3->Metabolite1 - HCHO Formaldehyde Formaldehyde N_demethyl_2->Metabolite2 Covalent_Binding Covalent_Binding Bioactivation->Covalent_Binding Covalent Binding to Macromolecules Start Start Prep Prepare Reaction Mix: - Liver Microsomes (0.5 mg/mL) - Test Compound (1 µM) - Phosphate Buffer (pH 7.4) Start->Prep PreIncubate Pre-incubate at 37°C (5-10 min) Prep->PreIncubate Initiate Initiate Reaction: Add NADPH regenerating system PreIncubate->Initiate Incubate Incubate at 37°C with shaking Initiate->Incubate Sample Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction: Add ice-cold acetonitrile with internal standard Sample->Quench Process Centrifuge to precipitate protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End End: Calculate t½ & CLint Analyze->End Start Start Prep Prepare Reaction Mix: - Liver S9 Fraction (1-2 mg/mL) - Test Compound (1 µM) - Buffer (pH 7.4) Start->Prep PreIncubate Pre-incubate at 37°C (5 min) Prep->PreIncubate Initiate Initiate Reaction: Add Cofactor Mix (e.g., NADPH, UDPGA, PAPS) PreIncubate->Initiate Incubate Incubate at 37°C with shaking Initiate->Incubate Sample Collect Aliquots at Time Points (e.g., 0, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction: Add ice-cold acetonitrile with internal standard Sample->Quench Process Centrifuge to precipitate protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End End: Calculate t½ & CLint Analyze->End Start Start Prep Prepare Hepatocyte Suspension: - Thaw cryopreserved hepatocytes - Dilute in incubation medium (e.g., 0.5-1.0 x 10^6 cells/mL) Start->Prep AddCompound Add Test Compound (1 µM) to hepatocyte suspension Prep->AddCompound Incubate Incubate at 37°C in a shaking water bath or CO2 incubator AddCompound->Incubate Sample Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction: Add ice-cold acetonitrile with internal standard Sample->Quench Process Centrifuge to pellet cell debris and precipitated protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End End: Calculate t½ & CLint Analyze->End

References

Benchmarking the Synthetic Accessibility of 4-Amino-N,N-dimethylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synthetic accessibility of a compound class is paramount for efficient and cost-effective drug discovery. This guide provides a comparative analysis of the synthetic routes to 4-Amino-N,N-dimethylbenzamide and its derivatives, offering experimental data and methodologies to inform strategic decisions in medicinal chemistry programs.

The this compound scaffold is a key pharmacophore in a variety of biologically active molecules. Its derivatives have been explored for their potential as therapeutic agents, making the efficiency of their synthesis a critical factor in their development. This guide benchmarks the synthetic accessibility of this important compound class by examining common synthetic pathways, comparing their yields, and providing detailed experimental protocols. Furthermore, it explores alternative scaffolds that can serve as bioisosteric replacements, offering a broader perspective on synthetic strategies in drug design.

Comparative Synthesis of this compound Derivatives

The most common and direct approach to synthesizing this compound and its derivatives involves a two-step sequence: the amidation of a substituted 4-nitrobenzoic acid followed by the reduction of the nitro group. Variations in coupling reagents, reducing agents, and reaction conditions can significantly impact the overall yield and purity of the final product.

A general synthetic workflow is depicted below:

Synthetic_Workflow 4-Nitrobenzoic_Acid_Derivative Substituted 4-Nitrobenzoic Acid Amidation Amidation with Dimethylamine 4-Nitrobenzoic_Acid_Derivative->Amidation 4-Nitro_N_N_dimethylbenzamide Substituted 4-Nitro-N,N-dimethylbenzamide Amidation->4-Nitro_N_N_dimethylbenzamide Reduction Nitro Group Reduction 4-Nitro_N_N_dimethylbenzamide->Reduction Final_Product Substituted This compound Reduction->Final_Product Bioisosteres Benzamide Benzamide Scaffold Bioisosteric_Replacement Bioisosteric Replacement Benzamide->Bioisosteric_Replacement Alternatives Alternative Scaffolds Bioisosteric_Replacement->Alternatives Triazole 1,2,3-Triazole Alternatives->Triazole Oxadiazole Oxadiazole Alternatives->Oxadiazole Sulfonamide Sulfonamide Alternatives->Sulfonamide Benzimidazole Benzimidazole Alternatives->Benzimidazole

Safety Operating Guide

Proper Disposal of 4-Amino-N,N-dimethylbenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Amino-N,N-dimethylbenzamide is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[1][2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not dispose of this chemical in general laboratory trash or down the drain.

  • Waste Collection:

    • Solid Waste: Collect un-used this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, leak-proof, and sealable container.

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a compatible, leak-proof container with a secure screw-on cap.

    • Ensure the waste container is clearly labeled with "Waste this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation:

    • Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][4]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Follow all institutional and local regulations for the documentation and handover of chemical waste.

  • Contaminated Packaging:

    • Dispose of the original product container as unused product, following the same procedure for chemical waste.[5]

Quantitative Disposal Data

Safety Data Sheets for this compound do not specify quantitative limits for disposal, as the primary directive is to utilize a licensed waste disposal service. Disposal regulations are governed by local, regional, and national authorities.

ParameterValue
Recommended Disposal RouteApproved hazardous waste disposal plant.
Effluent LimitationsNot specified in provided documentation; consult local regulations.
Landfill RestrictionsNot specified in provided documentation; likely prohibited without proper treatment.

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to your specific research or development plans and conduct a thorough risk assessment prior to beginning any work.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Handling This compound ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_generated Is waste generated? collect_waste Collect waste in a designated, labeled, sealed container waste_generated->collect_waste Yes end End: Proper Disposal waste_generated->end No ppe->waste_generated is_liquid Is the waste liquid? collect_waste->is_liquid collect_solid Solid Waste: Collect powder and contaminated disposables is_liquid->collect_solid No collect_liquid Liquid Waste: Use a compatible, leak-proof container is_liquid->collect_liquid Yes segregate_waste Segregate from other incompatible waste streams collect_solid->segregate_waste collect_liquid->segregate_waste store_waste Store in a designated, secure, and well-ventilated hazardous waste area segregate_waste->store_waste contact_ehs Contact institutional EHS or certified waste disposal contractor store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-N,N-dimethylbenzamide

For laboratory professionals, including researchers, scientists, and those in drug development, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, fostering a secure research environment.

Chemical Profile:

PropertyValue
IUPAC Name This compound[1]
CAS Number 6331-71-1[1]
Molecular Formula C9H12N2O[1]
Appearance Pale grey powder[1]
Solubility Very soluble in water[2]

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation[2][3][4]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

PPE CategoryItem & SpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be worn in conjunction with goggles for splash risks.[5][6]Protects eyes from dust, splashes, and vapors.[5]
Skin and Body Protection Chemical-resistant Gloves: Nitrile gloves are a suitable choice.[5][7] Inspect before use and change frequently.[5]Prevents skin contact with the chemical.[5]
Lab Coat: A long-sleeved lab coat should be worn.[5]Provides a barrier against accidental spills and protects clothing.[5]
Respiratory Protection All handling of the solid compound should ideally be performed in a certified chemical fume hood.[5] If a fume hood is not feasible, a NIOSH-approved respirator is required.[5][6]Prevents the inhalation of dust particles and vapors.[5]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps for safe handling from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare a clean and designated workspace B->C D Work within a certified chemical fume hood C->D Proceed to handling E Carefully weigh and transfer the chemical D->E F When dissolving, add compound slowly to the solvent E->F G Thoroughly clean the work area and equipment F->G Proceed to cleanup H Decontaminate reusable PPE G->H I Wash hands and exposed skin thoroughly H->I

Caption: Workflow for Handling this compound.

Experimental Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[8] Don all required PPE, including safety goggles, nitrile gloves, and a lab coat.[5] Ensure the designated workspace, preferably within a chemical fume hood, is clean and uncluttered.

  • Handling: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[5] When weighing and transferring the powder, use appropriate tools to minimize dust generation. If preparing a solution, add the this compound slowly to the solvent to avoid splashing.[5]

  • Post-Handling: After completing the work, thoroughly clean the work area and any equipment used.[5] Decontaminate reusable PPE according to the manufacturer's instructions. Always wash hands and any exposed skin thoroughly after handling the chemical.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[9]

  • Labeling: Collect all solid waste and contaminated materials in a clearly labeled, sealed, and chemically compatible container.[10] The label should include the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[9]

Disposal Procedure:

  • Contact EHS: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Container Disposal: Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9][10] Once decontaminated, the container can be disposed of as non-hazardous waste according to institutional guidelines.[9]

  • Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor.[9] Wearing appropriate PPE, contain the spill with an absorbent material, collect the contaminated material in a sealed container, and label it as hazardous waste for disposal.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N,N-dimethylbenzamide
Reactant of Route 2
4-Amino-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.